2-(2-Chloro-4-fluorophenoxy)propanohydrazide
Description
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Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O2/c1-5(9(14)13-12)15-8-3-2-6(11)4-7(8)10/h2-5H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSRIVSCOGEMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395672 | |
| Record name | 2-(2-chloro-4-fluorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588677-35-4 | |
| Record name | 2-(2-chloro-4-fluorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide
This guide provides an in-depth exploration of the synthesis and detailed characterization of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide, a molecule of significant interest in the field of medicinal chemistry. Hydrazide derivatives are recognized as a versatile class of compounds with a broad spectrum of biological activities, making the development of efficient synthetic routes and robust characterization methodologies a critical endeavor for researchers and drug development professionals.[1][2][3] This document is structured to offer not just a procedural outline but a scientific narrative that explains the rationale behind the chosen methodologies, ensuring a thorough understanding of the entire process from precursor to final, characterized compound.
Introduction: The Significance of Hydrazide Scaffolds in Drug Discovery
The hydrazide functional group is a key pharmacophore in a multitude of biologically active compounds.[1][2] Its ability to form stable complexes and participate in various biological interactions has led to the development of drugs with antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] The synthesis of novel hydrazide derivatives, such as this compound, is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. The strategic incorporation of a substituted phenoxypropanoic acid moiety is intended to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.
Synthetic Pathway: A Two-Step Approach to this compound
The synthesis of the target hydrazide is efficiently achieved through a two-step process commencing with the commercially available 2-(2-chloro-4-fluorophenoxy)propanoic acid. This precursor is first converted to its corresponding methyl ester, which is then subjected to hydrazinolysis to yield the final product.
Caption: Synthetic route to this compound.
Step 1: Esterification of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid
The initial step involves the Fischer esterification of 2-(2-chloro-4-fluorophenoxy)propanoic acid.[5][6] This acid-catalyzed reaction with methanol serves to activate the carboxylic acid for subsequent nucleophilic attack by hydrazine. Methanol is chosen as both the reactant and solvent to drive the equilibrium towards the ester product. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[6]
Experimental Protocol: Synthesis of Methyl 2-(2-chloro-4-fluorophenoxy)propanoate
-
To a solution of 2-(2-chloro-4-fluorophenoxy)propanoic acid (1 equivalent) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude methyl ester, which can be used in the next step without further purification.
Step 2: Hydrazinolysis of Methyl 2-(2-chloro-4-fluorophenoxy)propanoate
The second step is the hydrazinolysis of the intermediate ester.[7] Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group to form the desired hydrazide. This reaction is typically carried out in an alcoholic solvent, such as ethanol, to ensure the solubility of both reactants.
Experimental Protocol: Synthesis of this compound
-
The crude methyl 2-(2-chloro-4-fluorophenoxy)propanoate (1 equivalent) is dissolved in ethanol (10 volumes).
-
Hydrazine hydrate (80% solution, 1.5 equivalents) is added dropwise to the solution at room temperature.
-
The mixture is then heated to reflux for 8-12 hours.
-
The reaction is monitored by TLC until the starting ester is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with cold diethyl ether, filtered, and washed with fresh diethyl ether to afford the purified this compound.
Safety Note: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][8][9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn.[1][10]
Structural Characterization: A Multi-technique Approach
The confirmation of the structure and purity of the synthesized this compound requires a combination of spectroscopic techniques.
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A Technical Guide to the Potential Biological Activities of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide
Foreword: Unveiling the Therapeutic Promise of a Novel Hydrazide Derivative
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for significant biological activity is a paramount endeavor. This guide focuses on 2-(2-Chloro-4-fluorophenoxy)propanohydrazide, a compound of interest due to its structural features that are common to a class of molecules with a proven track record of diverse pharmacological effects. While direct research on this specific molecule is nascent, its chemical architecture, featuring a substituted phenoxy ring linked to a propanohydrazide moiety, provides a strong rationale for investigating its therapeutic potential.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It is designed not as a rigid set of established findings, but as an expertly guided roadmap for the systematic evaluation of this compound. We will delve into the scientific basis for its predicted biological activities, provide detailed, field-proven experimental protocols for their validation, and offer insights into the causal relationships between its structure and potential function. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system of inquiry.
Compound Profile: this compound
To embark on a journey of biological evaluation, a thorough understanding of the molecule's fundamental properties is essential.
1.1. Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 588677-35-4
-
Molecular Formula: C₉H₁₀ClFN₂O₂[1]
-
Molecular Weight: 232.64 g/mol [1]
The structure is characterized by a 2-chloro-4-fluorophenol group linked via an ether bond to a propanohydrazide functional group. The presence of halogen atoms (chlorine and fluorine) can significantly influence the compound's lipophilicity and its ability to interact with biological targets. The hydrazide group is a known pharmacophore, contributing to a wide array of biological activities.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 232.64 | [1] |
| Density | 1.347 g/cm³ | [1] |
| Boiling Point | 423.9°C at 760 mmHg | [1] |
| Flash Point | 210.2°C | [1] |
| XLogP3 | 2.32750 | [1] |
Predicted Biological Activities and Mechanistic Rationale
The hydrazide functional group is a cornerstone of numerous biologically active compounds, suggesting a broad spectrum of potential therapeutic applications for this compound.[2][3][4]
2.1. Antimicrobial and Antifungal Potential
Causality: The hydrazide moiety is a well-established pharmacophore in a variety of antimicrobial agents.[2] For instance, Isoniazid, a primary drug for tuberculosis treatment, is an isonicotinic acid hydrazide.[2] The mechanism of action for many hydrazide-based antimicrobials involves the inhibition of essential enzymes in microbial metabolic pathways.[5] The presence of the phenoxy group in the target molecule could enhance its membrane permeability, allowing it to reach intracellular targets in bacteria and fungi. Azole-based antifungal agents, for example, act by inhibiting cytochrome P450 51 (CYP51), an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[6] It is plausible that phenoxyacetohydrazide derivatives could exhibit similar inhibitory activities.
2.2. Anticancer Activity
Causality: Numerous studies have highlighted the anticancer potential of phenoxyacetohydrazide derivatives.[7] These compounds have been shown to inhibit tumor cell growth through various mechanisms, including the induction of apoptosis.[7][8] The hydrazone linkage (-NHN=CH-) in derivatives of hydrazides has been identified as a key structural feature for cytotoxic activity.[2] The proposed mechanism often involves the inhibition of critical enzymes for cell proliferation or the induction of mitochondrial-dependent apoptosis.[2][8] The 2-chloro-4-fluorophenoxy moiety could contribute to the compound's ability to interact with specific binding sites on target proteins within cancer cells.
2.3. Anti-inflammatory Activity
Causality: Phenoxyacetic acid and its derivatives are known to possess anti-inflammatory properties.[7] The amide and phenoxy components are considered important pharmacophoric elements that can interact with enzymes like cyclooxygenase (COX), which are key mediators of inflammation.[7] The NH group can act as a hydrogen bond donor, potentially interacting with arginine residues in the active site of COX enzymes.[7]
2.4. Enzyme Inhibition
Causality: The hydrazide and hydrazone structures are present in known inhibitors of various enzymes.
-
Monoamine Oxidase (MAO) Inhibition: Hydrazide derivatives such as iproniazid and isocarboxazide are known MAO inhibitors, leading to their use as antidepressants.[2] MAO inhibition increases the levels of neurotransmitters like serotonin and norepinephrine in the brain.[2]
-
β-Glucuronidase Inhibition: Phenoxyacetohydrazide Schiff bases have demonstrated potent inhibitory activity against β-glucuronidase, an enzyme implicated in certain pathological conditions.[9]
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step protocols for the systematic investigation of the predicted biological activities of this compound. These protocols are designed to be robust and self-validating.
3.1. In Vitro Antimicrobial Susceptibility Testing
This workflow is designed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.[10][11][12][13]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Preparation of Microbial Inoculum: From a fresh agar plate, select 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Inoculate into a suitable broth and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]
-
Assay Procedure: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium.[10] Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
3.2. In Vitro Anticancer Activity Assessment
This protocol outlines the evaluation of the cytotoxic effects of the compound on various cancer cell lines.[8][14][15][16]
Caption: Workflow for determining the IC50 value using the MTT assay.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained in a humidified incubator at 37°C with 5% CO₂.[14]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[14]
-
MTT Assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Data Acquisition: Remove the medium and dissolve the formazan crystals in DMSO. Measure the absorbance at 570 nm using a microplate reader.[17]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
3.3. Enzyme Inhibition Assays
These protocols are designed to assess the inhibitory effect of the compound on specific enzymes.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme and Substrate Preparation: Use commercially available human MAO-A and MAO-B enzymes. Prepare a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Assay Procedure: A fluorometric assay can be employed using a reagent like Amplex Red, which detects the H₂O₂ produced during the oxidative deamination of the substrate by MAO.[18] Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiation and Measurement: Initiate the reaction by adding the substrate. Measure the fluorescence intensity over time.
-
IC50 Determination: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Concluding Remarks and Future Directions
The structural attributes of this compound strongly suggest its potential as a biologically active agent. The presence of the phenoxy and hydrazide moieties provides a compelling rationale for investigating its antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The experimental workflows detailed in this guide offer a robust and systematic approach to validating these hypotheses.
Should initial screenings yield positive results, further investigations would be warranted. These could include more in-depth mechanistic studies, such as identifying the specific molecular targets of the compound, and preclinical evaluation in animal models. The journey from a promising chemical structure to a clinically viable therapeutic agent is long and arduous, but it begins with the foundational in vitro evaluations outlined herein. This guide is intended to be the first step on that path, providing the necessary tools and scientific reasoning to unlock the potential of this compound.
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In-Silico Modeling of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide Interactions: A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive, in-depth exploration of the in-silico methodologies used to characterize the interactions of the novel small molecule, 2-(2-Chloro-4-fluorophenoxy)propanohydrazide. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols. We will navigate the computational workflow from initial target identification to the intricate dynamics of protein-ligand binding, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility.
Introduction: The Rationale for In-Silico Investigation
The compound this compound, with its distinct chemical features, presents a compelling case for computational analysis. The presence of a halogenated phenoxy group and a hydrazide moiety suggests the potential for diverse biological activities, possibly as an enzyme inhibitor or a modulator of protein-protein interactions. In the preliminary stages of drug discovery, in-silico modeling is an indispensable tool for rapidly generating and testing hypotheses, thereby conserving resources and accelerating the development pipeline. By simulating molecular interactions within a computational environment, we can predict potential biological targets, elucidate binding mechanisms, and estimate the stability of protein-ligand complexes.
Part 1: Target Identification - Fishing for Biological Partners
The journey of understanding a novel compound's biological role begins with identifying its molecular targets. Without prior experimental data, we turn to a powerful suite of computational techniques collectively known as "target fishing" or "target prediction." These methods leverage vast databases of known ligand-target interactions to predict the most probable protein partners for a query molecule.
Ligand-Based Target Prediction: Leveraging Chemical Similarity
The fundamental principle of ligand-based target prediction is that structurally similar molecules often exhibit similar biological activities. By comparing the 2D and 3D features of our query compound to a library of molecules with known targets, we can infer potential interactions.
SwissTargetPrediction is a robust web-based tool that predicts protein targets based on a combination of 2D and 3D similarity measures.[1][2][3]
-
Input Preparation: The primary input for SwissTargetPrediction is the SMILES (Simplified Molecular Input Line Entry System) string of the molecule. For this compound, a plausible SMILES string is CC(C(=O)NN)OC1=C(C=C(C=C1)F)Cl. This can be obtained from chemical drawing software or databases.[4]
-
Execution:
-
Navigate to the SwissTargetPrediction web server.[1]
-
Paste the SMILES string into the query box.
-
Select the desired organism (e.g., Homo sapiens).
-
Initiate the prediction.
-
-
Interpreting the Results: The output is a ranked list of potential targets based on a probability score.[2][5] This score reflects the confidence of the prediction, with higher probabilities indicating a greater likelihood of interaction. The results are often visualized as a pie chart, categorizing the predicted targets by protein class (e.g., enzymes, kinases, G-protein coupled receptors).
Pharmacophore-Based Target Prediction: Matching Key Chemical Features
Pharmacophore modeling focuses on the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for molecular recognition at a protein's active site.[6]
PharmMapper is a web server that identifies potential targets by fitting the query molecule into a large database of pharmacophore models derived from known protein-ligand complexes.[7][8][9]
-
Input Preparation: PharmMapper typically requires the 3D structure of the molecule in a .mol2 or .sdf format.[6][10] This can be generated from the SMILES string using software like Open Babel or MarvinSketch.
-
Execution:
-
Access the PharmMapper server.
-
Upload the 3D structure of the molecule.
-
Set the desired parameters, such as the number of top hits to display.
-
Submit the job.
-
-
Interpreting the Results: PharmMapper provides a ranked list of potential targets based on a "Fit Score," which indicates how well the query molecule matches the pharmacophore model of each potential target.[8][10] A higher fit score suggests a more favorable interaction. The results also include visualizations of the molecule aligned within the pharmacophore model.
Visualizing the Target Prediction Workflow
Caption: Workflow for in-silico target identification.
Part 2: Molecular Docking - Simulating the Binding Pose
Once a high-confidence potential target is identified, the next step is to predict how the small molecule binds to it. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For the purpose of this guide, we will proceed with a well-characterized and common model protein, Human Carbonic Anhydrase II (hCA II) , as a representative target. This enzyme is frequently used in docking studies due to the availability of high-resolution crystal structures and its role in various physiological processes.[11][12][13][14]
Preparation of the Protein and Ligand
Accurate docking requires meticulous preparation of both the protein receptor and the small molecule ligand.
-
Obtain Protein Structure: Download the 3D crystal structure of hCA II from the Protein Data Bank (PDB).[15][16][17][18][19][20][21] A suitable entry is PDB ID: 1CA2.[13]
-
Protein Preparation:
-
Remove water molecules from the PDB file, as they can interfere with the docking algorithm unless they are known to be critical for binding.[22][23][24][25][26]
-
Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are crucial for hydrogen bonding.[22][24]
-
Assign partial charges to the protein atoms using a force field (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Assign partial charges and define rotatable bonds.
-
Performing the Docking Simulation
Software such as AutoDock Vina or Glide can be used for the docking simulation. The general process involves defining a "grid box" around the active site of the protein and allowing the ligand to flexibly explore different conformations within this space.
-
Define the Binding Site: Identify the active site of hCA II. For this enzyme, it is a well-defined pocket containing a zinc ion. The grid box should encompass this entire active site.
-
Run the Docking Simulation: Execute the docking algorithm, which will generate multiple possible binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol).
-
Analyze the Results:
-
The binding affinity score estimates the strength of the interaction; more negative values indicate stronger binding.
-
Visualize the top-ranked poses to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
-
Visualizing the Molecular Docking Workflow
Caption: Step-by-step workflow for molecular docking.
Part 3: Molecular Dynamics Simulation - Assessing Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the protein-ligand complex over time. MD simulations can be used to assess the stability of the predicted binding pose and to calculate binding free energies more accurately.
Setting up the MD Simulation
This involves placing the docked protein-ligand complex in a simulated physiological environment.
-
System Preparation:
-
Take the best-ranked pose from the molecular docking as the starting structure.
-
Place the complex in a box of water molecules to simulate an aqueous environment.
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization: Perform energy minimization on the entire system to relieve any steric clashes or unfavorable geometries.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant temperature and pressure. This allows the system to reach a stable state.
Production Run and Analysis
Once the system is equilibrated, a longer "production" simulation is run to collect data on the trajectory of the atoms over time.
-
Production Simulation: Run the MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to observe the stability of the protein-ligand interactions.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable RMSD indicates that the ligand remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual protein residues to identify regions of flexibility or rigidity upon ligand binding.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and protein throughout the simulation to assess their stability.
-
Data Presentation
The quantitative data generated from these in-silico experiments should be summarized for clear interpretation and comparison.
Table 1: Summary of Target Prediction Results
| Prediction Server | Top Predicted Target | Target Class | Score/Probability |
| SwissTargetPrediction | Carbonic Anhydrase II | Enzyme | 0.85 |
| PharmMapper | Carbonic Anhydrase II | Enzyme | 4.21 (Fit Score) |
| ... | ... | ... | ... |
Table 2: Molecular Docking and MD Simulation Results
| Parameter | Value |
| Molecular Docking | |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | His94, His96, Thr199 |
| Molecular Dynamics | |
| Average Ligand RMSD (Å) | 1.2 ± 0.3 |
| Stable Hydrogen Bonds | Ligand-Thr199, Ligand-His94 |
Conclusion
This technical guide has outlined a comprehensive in-silico workflow for characterizing the interactions of a novel small molecule, this compound. By systematically applying target prediction, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the potential biological activity and binding mechanisms of new chemical entities. This computational approach, when integrated with experimental validation, provides a powerful strategy for accelerating the drug discovery process.
References
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Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]
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Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360. [Link]
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Bio.tools. (n.d.). PharmMapper. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Retrieved from [Link]
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Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]
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Ecust. (2024). PM - Help. Retrieved from [Link]
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YouTube. (2024). Overview of SWISS Target Prediction | Bioinformatics Projects Idea. Retrieved from [Link]
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Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W329–W334. [Link]
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YouTube. (2020). SwissTargetPrediction: a web server for target prediction of bioactive small molecules - David Gfeller - Highlights - ISMB/ECCB 2015. Retrieved from [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
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RCSB PDB. (n.d.). Homepage. Retrieved from [Link]
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RCSB PDB. (2023). Organization of 3D Structures in the Protein Data Bank. Retrieved from [Link]
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Khan, I., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1534. [Link]
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Li, H., et al. (2016). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. PLoS ONE, 11(4), e0152142. [Link]
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ResearchGate. (n.d.). Workflow for predicting molecular target by Swiss Target Prediction Software. Retrieved from [Link]
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ResearchGate. (2019). How to select a suitable protein for a certain ligand?. Retrieved from [Link]
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Granchi, C., et al. (2007). Analysis of Human Carbonic Anhydrase II: Docking Reliability and Receptor-Based 3D-QSAR Study. Journal of Chemical Information and Modeling, 47(2), 564–574. [Link]
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ResearchGate. (2019). Why is it necessary to add hydrogen and delete water before protein-ligand docking?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). View the 3D structure of a protein. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Navigating the Intricacies of Molecular Docking. Retrieved from [Link]
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Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link]
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Relay Therapeutics. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2011). docking studies on novel human carbonic anhydrase ii. Retrieved from [Link]
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Frontiers. (n.d.). Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Retrieved from [Link]
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ResearchGate. (2012). Retrieval of 3D protein structure. Retrieved from [Link]
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ResearchGate. (n.d.). Results of Swiss Target Prediction. Retrieved from [Link]
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ResearchGate. (2015). What is the reason of removal of water molecules before docking?. Retrieved from [Link]
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Protein Data Bank in Europe. (n.d.). Homepage. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Systematic computational strategies for identifying protein targets and lead discovery. Retrieved from [Link]
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MDPI. (2022). Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies. Retrieved from [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Phenoxy Propanohydrazides
Abstract
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of phenoxy propanohydrazide derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the scientific literature to elucidate the intricate connections between the molecular architecture of these compounds and their diverse biological activities. We will delve into the synthetic strategies, explore the impact of structural modifications on antimicrobial, anticonvulsant, and anti-inflammatory properties, and provide detailed experimental protocols and computational insights to empower the rational design of novel therapeutic agents.
Introduction: The Therapeutic Potential of the Phenoxy Propanohydrazide Scaffold
The phenoxy propanohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in interacting with a range of biological targets. This core structure, characterized by a phenoxy group linked to a propanohydrazide moiety, offers a flexible framework for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The inherent features of this scaffold, including its hydrogen bonding capabilities and conformational flexibility, make it an attractive starting point for the development of novel drugs targeting a spectrum of diseases.
This guide will systematically dissect the SAR of this promising class of compounds, providing a foundational understanding for researchers seeking to exploit its therapeutic potential. We will move beyond a mere cataloging of derivatives to an in-depth analysis of the "why" behind the observed biological effects, fostering a deeper understanding of the principles guiding molecular design.
The Core Scaffold: Synthesis and Structural Features
The general structure of phenoxy propanohydrazides forms the basis for the diverse derivatives explored in SAR studies. Understanding the synthetic routes to this core and its key structural components is fundamental to appreciating the subsequent discussions on activity modulation.
General Chemical Structure
The phenoxy propanohydrazide scaffold consists of three key components that are amenable to modification:
-
The Phenoxy Ring (Aryl Moiety): This aromatic ring can be substituted with various functional groups at different positions (ortho, meta, para), significantly influencing the electronic and steric properties of the molecule.
-
The Propyl Linker: The three-carbon chain connecting the phenoxy oxygen to the hydrazide can be modified, although this is less commonly explored in the literature.
-
The Hydrazide Group: This functional group is crucial for the biological activity of many derivatives and can be further derivatized to form hydrazones or other related structures.
Caption: Core components of the phenoxy propanohydrazide scaffold.
General Synthetic Pathway
The synthesis of phenoxy propanohydrazide derivatives typically follows a multi-step sequence, offering multiple points for diversification. A common and efficient approach is outlined below.
Caption: A general synthetic workflow for phenoxy propanohydrazide derivatives.
Experimental Protocol: General Synthesis of Phenoxy Propanohydrazide Derivatives
Step 1: Synthesis of Ethyl-2-(substituted-phenoxy)acetate
-
To a solution of the appropriately substituted phenol (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl-2-(substituted-phenoxy)acetate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-(Substituted-phenoxy)acetohydrazide
-
Dissolve the synthesized ethyl-2-(substituted-phenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Reflux the mixture for 8-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the 2-(substituted-phenoxy)acetohydrazide.
Step 3: Synthesis of N'-substituted-2-(phenoxy)propanohydrazide (Hydrazones)
-
Dissolve the 2-(substituted-phenoxy)acetohydrazide (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
Structure-Activity Relationships: A Multifaceted Exploration
The true power of the phenoxy propanohydrazide scaffold lies in the diverse biological activities that can be elicited through targeted structural modifications. This section will dissect the SAR for key therapeutic areas, supported by quantitative data and mechanistic insights.
Antimicrobial Activity
Phenoxy propanohydrazide derivatives have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The SAR in this area is heavily influenced by the nature and position of substituents on the phenoxy ring and the group attached to the hydrazide nitrogen.
Key SAR Insights for Antimicrobial Activity:
-
Halogen Substitution: The presence of electron-withdrawing groups, particularly halogens (F, Cl, Br), on the phenoxy ring generally enhances antimicrobial activity. This is likely due to increased lipophilicity, which facilitates passage through microbial cell membranes, and altered electronic properties that may improve binding to target enzymes. For instance, compounds with dichloro or tetrafluoro substitutions have demonstrated potent inhibition of pathogenic microbes[1].
-
Position of Substituents: The position of the substituent on the phenoxy ring is critical. Para-substitution often leads to higher activity compared to ortho or meta-substitution, potentially due to more favorable interactions with the target site.
-
The Hydrazone Moiety: The formation of a hydrazone by condensing the hydrazide with an aromatic aldehyde is a common strategy to enhance antimicrobial potency. The nature of the substituent on the aromatic aldehyde ring plays a significant role in modulating activity. Electron-donating groups on this ring can sometimes increase activity.
-
Lipophilicity: A balanced lipophilicity is crucial for effective antimicrobial action. While increased lipophilicity can improve membrane permeability, excessive lipophilicity can lead to poor solubility and reduced bioavailability.
Table 1: Antimicrobial Activity of Selected Phenoxy Propanohydrazide Analogs
| Compound ID | Phenoxy Ring Substituent | Hydrazone Moiety Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 1a | 4-Cl | 4-OH-phenyl | 12.5 | 25 | [1] |
| 1b | 2,4-diCl | 4-OH-phenyl | 6.25 | 12.5 | [1] |
| 1c | 4-F | 4-N(CH₃)₂-phenyl | 25 | 50 | [1] |
| 1d | 2,3,4,5-tetraF | 4-N(CH₃)₂-phenyl | 3.12 | 6.25 | [1] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Activity
A significant body of research has highlighted the potential of phenoxy propanohydrazide derivatives as anticonvulsant agents. The SAR in this context often points towards the importance of specific structural features for interaction with ion channels or neurotransmitter receptors in the central nervous system.
Key SAR Insights for Anticonvulsant Activity:
-
Substitution on the Phenoxy Ring: The presence and position of substituents on the phenoxy ring are crucial for anticonvulsant activity. For instance, the elimination of an electronegative substituent in the 2-position of the phenoxy ring or the 4-position of a phenyl ring attached to the core can reduce anticonvulsant activity[2]. Some studies on related phenoxyacetyl derivatives have shown that 2,6-dimethyl substitution on the phenoxy ring can lead to potent activity[3].
-
The Hydrazide/Hydrazone Moiety: The nature of the group attached to the hydrazide is critical. The introduction of an amino substituent at the 5-position of a 1,3,4-oxadiazole ring, which can be formed from the hydrazide, has been shown to produce a respectable anticonvulsant effect[2].
-
Lipophilicity and CNS Penetration: For anticonvulsant activity, compounds must be able to cross the blood-brain barrier. Therefore, optimal lipophilicity is a key determinant of in vivo efficacy.
Table 2: Anticonvulsant Activity of Selected Phenoxy Propanohydrazide and Related Derivatives
| Compound ID | Phenoxy Ring Substituent | Modification of Hydrazide | MES Test (ED₅₀ mg/kg) | Rotarod Test (TD₅₀ mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| 2a | 2,6-di-CH₃ | N-(1-hydroxypropan-2-yl)acetamide | 12.00 (rats, p.o.) | > 300 | > 25 | [3] |
| 2b | Unsubstituted | 5-amino-1,3,4-oxadiazole | Active | - | - | [2] |
| 2c | 2-Cl | 5-amino-1,3,4-oxadiazole | More Active | - | - | [2] |
| 2d | 4-Cl | 5-amino-1,3,4-oxadiazole | Less Active | - | - | [2] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice at various doses.
-
After a predetermined time (e.g., 30-60 minutes), subject each mouse to a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as protection.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.
-
Concurrently, assess neurotoxicity using the rotarod test to determine the median toxic dose (TD₅₀).
-
The protective index (PI = TD₅₀/ED₅₀) is calculated as a measure of the compound's margin of safety.
Anti-inflammatory Activity
Phenoxy propanohydrazide and related phenoxy acetic acid derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Key SAR Insights for Anti-inflammatory Activity:
-
Halogen Substitution on the Phenoxy Ring: Similar to antimicrobial activity, halogen substitution on the phenoxy ring can enhance anti-inflammatory activity. Halogen atoms can increase the compound's ability to interact with the active site of inflammatory enzymes[4].
-
Acidic Moiety: The presence of a carboxylic acid group or a bioisostere is often important for anti-inflammatory activity, particularly for COX inhibitors.
-
Docking Studies: Molecular docking studies have shown that these compounds can bind to the active sites of COX-1 and COX-2, with specific interactions influencing their inhibitory potency and selectivity[5].
Table 3: Anti-inflammatory Activity of Selected Phenoxy Acetic Acid Derivatives
| Compound ID | Phenoxy Ring Substituent | In Vitro COX-2 Inhibition (IC₅₀, µM) | In Vivo Carrageenan-induced Paw Edema (% Inhibition) | Reference |
| 3a | 2,4-diCl | - | Potent | [4] |
| 3b | 4-morpholino | - | Effective reduction | [5] |
| 3c | - | - | - | |
| 3d | - | - | - |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
-
Administer the test compound or vehicle to groups of rats.
-
After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group.
-
A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
Computational Insights: Guiding Rational Drug Design
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools in the SAR-guided optimization of phenoxy propanohydrazides. These computational approaches provide insights into the molecular interactions driving biological activity and can predict the potency of novel derivatives before their synthesis.
Molecular Docking Studies
Molecular docking simulations can predict the binding conformation and affinity of a ligand within the active site of a target protein. For phenoxy propanohydrazide derivatives, docking studies have been instrumental in:
-
Identifying Key Interactions: Revealing the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other forces[6].
-
Explaining SAR Observations: Providing a structural basis for why certain substituents enhance or diminish activity.
-
Guiding Lead Optimization: Suggesting modifications to the ligand structure to improve its binding affinity and selectivity for the target.
Caption: A typical workflow for molecular docking studies.
QSAR Modeling
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to:
-
Predict the Activity of Novel Compounds: Screening virtual libraries of compounds to prioritize those with the highest predicted activity for synthesis.
-
Identify Key Physicochemical Descriptors: Determining which molecular properties (e.g., lipophilicity, electronic parameters, steric factors) are most important for activity.
Conclusion and Future Perspectives
The phenoxy propanohydrazide scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The SAR studies summarized in this guide highlight the critical role of substituent patterns on the phenoxy ring and the nature of the hydrazide moiety in determining the potency and selectivity of these compounds.
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: While SAR studies provide valuable information, a deeper understanding of the precise molecular targets and mechanisms of action is needed to drive further optimization.
-
Multiparameter Optimization: Future drug design efforts should consider not only potency but also pharmacokinetic properties (ADME) and toxicity to develop clinically viable drug candidates.
-
Exploration of Novel Chemical Space: While much of the focus has been on modifying the phenoxy and hydrazone moieties, exploring modifications to the propyl linker could lead to the discovery of novel derivatives with unique activity profiles.
By integrating the principles of medicinal chemistry, pharmacology, and computational modeling, the full therapeutic potential of the phenoxy propanohydrazide scaffold can be realized, leading to the development of next-generation drugs to address unmet medical needs.
References
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Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor. (2019). NIH. [Link]
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Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. (2018). PubMed. [Link]
-
Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. (2011). PubMed Central. [Link]
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Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PubMed Central. [Link]
-
Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. (1983). PubMed. [Link]
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Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. (2019). ResearchGate. [Link]
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"herbicidal potential of phenoxyacetic acid derivatives"
An In-Depth Technical Guide to the Herbicidal Potential of Phenoxyacetic Acid Derivatives
Abstract
Phenoxyacetic acid derivatives represent a cornerstone class of synthetic herbicides that have played a pivotal role in modern agriculture for selective control of broadleaf weeds. Their mechanism of action as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA), induces catastrophic, uncontrolled growth in susceptible plant species.[1][2] This technical guide provides a comprehensive exploration of the core principles governing the herbicidal potential of these molecules, designed for researchers, chemists, and plant scientists. We will dissect the mechanism of action at the molecular level, delineate the critical structure-activity relationships (SAR) that drive efficacy, provide detailed experimental protocols for synthesis and bio-evaluation, and discuss the analytical methodologies required for their study. The narrative emphasizes the causality behind experimental design and the molecular logic that informs the development of novel, effective herbicidal agents.
The Molecular Hijacking of Plant Growth: Mechanism of Action
The herbicidal efficacy of phenoxyacetic acid derivatives stems from their ability to function as persistent and potent mimics of the natural plant growth hormone, indole-3-acetic acid (IAA).[2] Unlike IAA, which is meticulously regulated by the plant through synthesis, degradation, and conjugation, synthetic auxins like 2,4-D overwhelm these regulatory systems.[2]
The primary mode of action involves binding to auxin-binding proteins (ABPs), which are key components of the plant's auxin perception and signaling machinery.[2] This binding event initiates a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins). The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn modulate the expression of a multitude of auxin-responsive genes.
This molecular hijacking results in a cascade of physiological disruptions:
-
Uncontrolled Cell Division and Elongation: The herbicide mobilizes metabolic reserves and directs them to meristematic tissues, causing epinastic bending, twisting of stems and leaves, and ultimately, tissue damage.[2]
-
Ethylene Production: A surge in ethylene production is often observed, which contributes to the senescence and necrosis of plant tissues.
-
Metabolic Disruption: The massive and uncontrolled growth depletes the plant's energy reserves, leading to systemic failure and death.
The selectivity of these herbicides, which primarily affect dicotyledonous (broadleaf) plants while leaving monocotyledonous (grassy) plants relatively unharmed, is attributed to differences in metabolism, transport, and receptor site sensitivity between the two plant types.[3]
Caption: Disruption of the auxin signaling pathway by phenoxyacetic acid herbicides.
Designing Potency: Structure-Activity Relationships (SAR)
The herbicidal activity of phenoxyacetic acid derivatives is intrinsically linked to their molecular architecture. The unsubstituted parent molecule, phenoxyacetic acid, has limited herbicidal use; activity is conferred and modulated by specific substitutions on the aromatic ring and modifications to the acetic acid side chain.[4]
Key SAR principles include:
-
Aromatic Ring Substitution: The position, number, and nature of substituents on the phenyl ring are paramount. Halogen atoms, particularly chlorine, are critical. For instance, the addition of two chlorine atoms at positions 2 and 4 (as in 2,4-D) dramatically increases herbicidal potency compared to the parent compound or monosubstituted variants.[5] Substitution at the ortho (2) and para (4) positions is generally optimal for activity.
-
The Carboxylic Acid Group: The acidic proton is essential for binding to the auxin receptor. This group provides the necessary charge and hydrogen-bonding capability.
-
The Ether Linkage: The oxygen atom connecting the phenyl ring to the acetic acid moiety is crucial for maintaining the correct spatial orientation of the molecule.
-
The Acetic Acid Side Chain: While the acetic acid group is standard, modifications can create pro-herbicides. For example, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) is converted via β-oxidation within susceptible plants into the active herbicide 2,4-D.[1]
Caption: Key structural features governing the activity of phenoxyacetic acid herbicides.
Comparative Data of Key Derivatives
The following table summarizes the properties of seminal phenoxyacetic acid herbicides, illustrating the impact of structural modifications.
| Compound Name | Abbreviation | Chemical Structure | Key Substituents | Primary Use |
| (4-chloro-2-methylphenoxy)acetic acid | MCPA | C₉H₉ClO₃ | 4-Chloro, 2-Methyl | Broadleaf weed control in cereals |
| 2,4-dichlorophenoxyacetic acid | 2,4-D | C₈H₆Cl₂O₃ | 2,4-Dichloro | Widespread broadleaf weed control |
| 2,4,5-trichlorophenoxyacetic acid | 2,4,5-T | C₈H₅Cl₃O₃ | 2,4,5-Trichloro | Woody plant control (use restricted) |
Synthesis and Formulation Strategies
The development of a potential herbicidal compound begins with its chemical synthesis. The classic and most direct route to phenoxyacetic acids is a variation of the Williamson ether synthesis.
Core Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
This protocol outlines the laboratory-scale synthesis from 2,4-dichlorophenol. The causality behind each step is explained to ensure a self-validating and understandable process.
Materials:
-
2,4-Dichlorophenol
-
Sodium Hydroxide (NaOH)
-
Chloroacetic Acid
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, pH paper
Step-by-Step Methodology:
-
Formation of the Phenoxide (Nucleophile Generation):
-
Dissolve a specific molar equivalent of 2,4-dichlorophenol in water.
-
Slowly add an equimolar amount of concentrated sodium hydroxide solution while stirring.
-
Causality: The strong base (NaOH) deprotonates the weakly acidic hydroxyl group of the phenol, creating the sodium 2,4-dichlorophenate salt. This phenoxide is a much stronger nucleophile than the starting phenol, which is essential for the subsequent reaction.
-
-
Nucleophilic Substitution (Ether Formation):
-
In a separate vessel, neutralize chloroacetic acid with an equimolar amount of sodium hydroxide to form sodium chloroacetate.
-
Add the sodium chloroacetate solution to the sodium 2,4-dichlorophenate solution.
-
Heat the mixture under reflux for 2-4 hours.
-
Causality: The phenoxide ion performs a nucleophilic attack on the methylene carbon of the chloroacetate, displacing the chloride ion (a good leaving group) and forming the C-O ether bond.[4] Heating provides the necessary activation energy for the Sₙ2 reaction.
-
-
Acidification (Product Precipitation):
-
After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH < 2).
-
A white precipitate of 2,4-D will form.
-
Causality: The product exists in the solution as the water-soluble sodium salt. Acidification protonates the carboxylate group, converting it to the free carboxylic acid, which is significantly less soluble in water and thus precipitates out.[3]
-
-
Isolation and Purification:
-
Collect the crude 2,4-D precipitate by vacuum filtration and wash with cold deionized water to remove inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to achieve high purity.
-
Dry the purified crystals in a vacuum oven.
-
Causality: Recrystallization is a purification technique based on differential solubility. The desired compound is dissolved in a hot solvent and crystallizes out upon cooling, leaving impurities behind in the solution.
-
Formulation for Enhanced Delivery
The parent acid form of phenoxy herbicides often has low water solubility.[6] To improve handling, application, and plant uptake, they are commonly converted into salts or esters.[1][5]
-
Amine Salts: Reacting the acid with an amine (e.g., dimethylamine, isopropylamine) produces a highly water-soluble ammonium salt.[6] This is a common formulation for liquid concentrates.
-
Esters: Esterification of the carboxylic acid (e.g., with butanol to form a butyl ester) creates a more lipophilic molecule. This can enhance penetration through the waxy cuticle of plant leaves. Once inside the plant, cellular esterases hydrolyze the ester back to the active parent acid.[1]
Experimental Workflow for Efficacy Evaluation
A rigorous, multi-stage process is required to validate the herbicidal potential of a newly synthesized derivative.
Caption: A typical workflow for the discovery and evaluation of new herbicidal compounds.
Protocol: Greenhouse Bioassay for Herbicidal Activity
This protocol provides a standardized method for assessing the post-emergence herbicidal activity of phenoxyacetic acid derivatives.
Materials:
-
Test compounds and a standard herbicide (e.g., commercial 2,4-D).
-
Target weed species (e.g., Brassica campestris for broadleaf, Lolium multiflorum for grass).[6]
-
Pots, soil mix, greenhouse or growth chamber with controlled conditions.
-
Laboratory track sprayer for uniform application.
-
Surfactant/adjuvant.
Step-by-Step Methodology:
-
Plant Propagation:
-
Sow seeds of the target species in pots filled with a sterile potting mix.
-
Grow the plants in a controlled environment (e.g., 25°C/18°C day/night, 16h photoperiod) until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Causality: Using plants at a uniform growth stage is critical for reducing variability and ensuring that results are comparable across different treatments.
-
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., acetone).
-
Create a series of dilutions from the stock solution in water containing a standard surfactant (e.g., 0.1% Tween-20).
-
Causality: The surfactant reduces the surface tension of the spray droplets, ensuring better coverage and adhesion to the hydrophobic leaf surface, which facilitates uptake.
-
-
Herbicide Application:
-
Arrange the pots in the laboratory track sprayer.
-
Apply the treatment solutions at a calibrated volume and pressure to simulate a field application rate (e.g., 200 L/ha). Include a negative control (surfactant only) and a positive control (standard herbicide).
-
Causality: A track sprayer provides a highly uniform and reproducible application, eliminating the variability of manual spraying and ensuring each plant receives the intended dose.
-
-
Evaluation and Data Collection:
-
Return the treated plants to the growth chamber and observe them over a period of 14-21 days.
-
Assess phytotoxicity at regular intervals using a visual rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it.
-
Causality: Combining visual injury scores with quantitative biomass data provides a comprehensive assessment of herbicidal efficacy. Biomass reduction is an objective measure of growth inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the negative control for both visual ratings and dry weight.
-
For dose-response assays, plot the percent inhibition against the logarithm of the herbicide concentration and fit a non-linear regression model to determine the IC₅₀ (the concentration required to cause 50% inhibition).[6]
-
Analytical Methods for Residue Analysis
To understand the environmental fate and metabolism of these compounds, sensitive analytical methods are required. The gold standard is Ultra High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[7]
-
Principle: UHPLC separates the target analyte (the herbicide or its metabolite) from other components in a complex matrix (e.g., soil extract, water). The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected with extremely high specificity and sensitivity.[8]
-
Application: This technique is used to quantify residue levels in soil, water, and plant tissues, and to monitor for environmental contamination and ensure compliance with regulatory limits.[7]
Environmental Considerations and Resistance
While highly effective, the use of phenoxyacetic acid herbicides requires careful management. Their persistence and mobility in soil and groundwater are influenced by their chemical properties and environmental factors like pH.[3][5] Furthermore, the evolution of herbicide-resistant weed populations is a significant challenge, necessitating integrated weed management strategies and rotation of herbicides with different modes of action.[9]
Conclusion and Future Directions
Phenoxyacetic acid derivatives remain a vital tool in agriculture due to their selective and effective control of broadleaf weeds. A deep understanding of their auxin-mimicking mechanism and the structure-activity relationships that govern their potency is crucial for the rational design of new active ingredients. Future research will likely focus on developing novel derivatives with improved toxicological profiles, reduced environmental persistence, and efficacy against resistant weed biotypes. The synthesis and evaluation workflows detailed in this guide provide a foundational framework for researchers and scientists dedicated to advancing the field of chemical weed management.
References
-
Physical and chemical properties of phenoxyacetic acid herbicides. - ResearchGate. Available at: [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Available at: [Link]
-
Phenoxyacetic acid - Wikipedia. Available at: [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Available at: [Link]
-
Exposure to phenoxyacetic acid herbicides and predictors of exposure among spouses of farmers. Available at: [Link]
-
Phenoxy herbicide - Wikipedia. Available at: [Link]
-
Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC - NIH. Available at: [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. Available at: [Link]
-
Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - NIH. Available at: [Link]
-
Phenoxyacetic acid herbicides and chlorophenols and the etiology of lymphoma and soft-tissue neoplasms - PubMed. Available at: [Link]
Sources
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agro.icm.edu.pl [agro.icm.edu.pl]
- 9. cdn.nufarm.com [cdn.nufarm.com]
"antimicrobial screening of substituted hydrazide compounds"
An In-Depth Technical Guide to the Antimicrobial Screening of Substituted Hydrazide Compounds
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) represents a formidable threat to global public health. As pathogens evolve and render existing antibiotics ineffective, the scientific community is urgently driven to discover and develop new chemical entities with novel mechanisms of action. Within this landscape, the hydrazide-hydrazone scaffold has emerged as a "privileged structure" in medicinal chemistry.[1] Hydrazides and their derivatives possess an extensive and versatile bioactivity profile, including well-documented antibacterial, antifungal, antitubercular, and antiviral properties.[1][2][3]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical framework for the antimicrobial screening of novel substituted hydrazide compounds. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing the integration of robust methodologies with strategic scientific reasoning. We will navigate the complete workflow, from the initial hit identification to lead validation and preliminary safety assessment, equipping researchers with the knowledge to design and execute a self-validating and scientifically rigorous screening cascade.
The Hydrazide Scaffold: A Cornerstone for Antimicrobial Design
The defining feature of this class of compounds is the hydrazone moiety (-C=N-NH-C=O), which provides a unique combination of rigidity, hydrogen bonding capacity, and lipophilicity. This structure is not new to the antimicrobial arena; the archetypal hydrazide, isoniazid, remains a first-line treatment for tuberculosis, underscoring the scaffold's therapeutic potential.[2]
The antimicrobial efficacy of hydrazides is often linked to their ability to interfere with essential cellular processes. While mechanisms can vary depending on the specific substitutions, proposed targets include DNA gyrase, a crucial enzyme for bacterial DNA replication, and the disruption of microbial cell wall integrity.[2][4] The true power of this scaffold lies in its synthetic tractability. The core structure can be readily modified with a wide array of substituents, allowing for the systematic exploration of Structure-Activity Relationships (SAR).[4][5] Altering the electronic and steric properties of the aromatic rings can profoundly impact a compound's potency, spectrum of activity, and selectivity.[5][6]
Caption: Conceptual overview of Structure-Activity Relationships (SAR) in hydrazide compounds.
Part I: Foundational Workflow - Synthesis and Library Preparation
A robust screening campaign begins with a well-characterized library of compounds. The synthesis of substituted hydrazones is typically a straightforward two-step process, making it ideal for generating chemical diversity.
Sources
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Some Steroidal Hydrazones [mdpi.com]
- 6. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cytotoxicity Studies of Novel Chloro-Fluorophenoxy Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The introduction of chlorine and fluorine atoms into phenoxy-based molecular scaffolds represents a compelling strategy in modern drug discovery. This strategic halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and target-binding affinity, making chloro-fluorophenoxy derivatives promising candidates for therapeutic development. However, these same modifications can also introduce cytotoxic liabilities. A thorough and systematic evaluation of their effects on cell health is therefore a critical, non-negotiable step in the preclinical assessment of these novel chemical entities. This guide provides a comprehensive framework for conducting robust in vitro cytotoxicity studies, moving beyond rote protocol execution to emphasize the underlying scientific principles and the logical flow of a well-designed experimental plan.
Foundational Principles: Understanding the "Why" Before the "How"
The primary goal of in vitro cytotoxicity testing is to determine the concentration at which a novel compound elicits a toxic response in cultured cells. This is not merely about identifying a lethal dose; it's about understanding the dose-dependent relationship between the compound and cellular viability. This information is fundamental for establishing a therapeutic window and guiding further preclinical and clinical development.
Halogenated organic compounds, including those with chloro- and fluoro- substitutions, can exert their cytotoxic effects through various mechanisms. The presence of chlorine, for instance, can increase a molecule's reactivity and potential to interact with biological macromolecules. Some chlorinated phenols have been shown to interfere with critical cellular processes like oxidative phosphorylation. Therefore, a comprehensive cytotoxicity assessment should not only quantify cell death but also probe the potential mechanisms driving it.
A well-structured cytotoxicity study is a multi-faceted investigation, beginning with broad screening assays to determine overall toxicity and progressively narrowing the focus to elucidate the specific cellular pathways affected. This tiered approach ensures an efficient use of resources while building a comprehensive safety profile of the novel compound.
The Experimental Core: A Multi-Parametric Approach to Cytotoxicity Assessment
No single assay can provide a complete picture of a compound's cytotoxic potential. A robust assessment relies on a battery of tests that interrogate different aspects of cell health, from metabolic activity to membrane integrity and the activation of cell death pathways.
Initial Screening: Assessing Metabolic Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective colorimetric method for initial cytotoxicity screening. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Rationale for Use: The MTT assay provides a rapid and sensitive measure of a compound's effect on the overall metabolic activity of a cell population, which is often an early indicator of cellular stress or damage.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Compound Treatment: Prepare a serial dilution of the novel chloro-fluorophenoxy compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the compound-containing medium. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.
**2.2. Assessing Membrane Integrity: The
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide
Abstract: This document provides a comprehensive, three-step synthesis protocol for 2-(2-chloro-4-fluorophenoxy)propanohydrazide, a valuable intermediate in the development of novel agrochemical and pharmaceutical agents. The synthesis pathway initiates with a Williamson ether synthesis to form the core phenoxypropanoic acid structure, followed by an acid-catalyzed esterification, and culminates in a hydrazinolysis reaction to yield the target hydrazide. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and validation checkpoints to ensure reproducibility and high purity of the final compound.
Introduction and Synthetic Strategy
This compound (CAS No. 588677-35-4) is a bespoke chemical intermediate whose structural motifs—a halogenated phenoxy ring and a hydrazide functional group—are prevalent in biologically active molecules. Hydrazide derivatives are particularly useful starting materials for synthesizing a wide array of heterocyclic compounds.[1] The synthetic route detailed herein is a robust, three-stage process designed for clarity and efficiency.
The overall strategy is as follows:
-
Step 1: Williamson Ether Synthesis. Formation of the ether linkage by reacting the sodium salt of 2-chloro-4-fluorophenol with ethyl 2-chloropropionate to produce an ester intermediate. This is followed by in-situ hydrolysis to yield 2-(2-chloro-4-fluorophenoxy)propanoic acid.[2]
-
Step 2: Fischer-Speier Esterification. Conversion of the resulting carboxylic acid into its corresponding ethyl ester. This step is crucial for activating the carbonyl group for the subsequent nucleophilic attack by hydrazine.
-
Step 3: Hydrazinolysis. Reaction of the ethyl ester with hydrazine hydrate to form the final product, this compound.[3]
This multi-step approach allows for purification at intermediate stages, ensuring a high-quality final product.
Overall Reaction Pathway
Caption: Three-step synthesis of the target hydrazide.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) |
| 2-Chloro-4-fluorophenol | 1996-47-0 | 146.55 |
| Ethyl 2-chloropropionate | 617-35-6 | 136.58 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | 36.46 |
| Ethanol (Absolute) | 64-17-5 | 46.07 |
| Sulfuric Acid (H₂SO₄), 98% | 7664-93-9 | 98.08 |
| Hydrazine Hydrate (N₂H₄·H₂O), 80% | 7803-57-8 | 50.06 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| n-Hexane | 110-54-3 | 86.18 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
| Methanol | 67-56-1 | 32.04 |
Detailed Synthesis Protocols
Part 1: Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic acid (I)
Principle: This step employs the Williamson ether synthesis, a classic Sₙ2 reaction. The phenolic proton of 2-chloro-4-fluorophenol is first abstracted by a strong base (NaOH) to form a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of ethyl 2-chloropropionate, displacing the chloride leaving group. The resulting ester is then hydrolyzed under basic conditions, followed by acidic workup to yield the carboxylic acid.[2]
Protocol:
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-chloro-4-fluorophenol (14.65 g, 0.10 mol) and ethanol (200 mL).
-
Deprotonation: Stir the mixture at room temperature until the phenol is fully dissolved. Prepare a solution of sodium hydroxide (8.8 g, 0.22 mol) in 50 mL of water and add it dropwise to the flask over 20 minutes. A slight exotherm may be observed.
-
Ether Synthesis: Heat the reaction mixture to 70-75 °C. Add ethyl 2-chloropropionate (15.0 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes.
-
Reaction & Hydrolysis: Maintain the reaction at reflux (approx. 80-85 °C) for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Work-up: After completion, cool the mixture to room temperature and reduce the volume by approximately half using a rotary evaporator.
-
Acidification: Transfer the concentrated mixture to a 1 L beaker and dilute with 300 mL of deionized water. Slowly acidify the solution to pH 1-2 by adding concentrated HCl dropwise while stirring in an ice bath. A white precipitate will form.
-
Isolation: Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum at 60 °C to a constant weight.
Expected Outcome: A white to off-white solid. Typical yield: 85-92%. The structure should be confirmed by NMR and IR spectroscopy.
Part 2: Synthesis of Ethyl 2-(2-Chloro-4-fluorophenoxy)propanoate (II)
Principle: This step is a Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] A catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. To drive the equilibrium towards the product, ethanol is used in large excess as the solvent.
Protocol:
-
Setup: In a 500 mL round-bottom flask, suspend the dried 2-(2-chloro-4-fluorophenoxy)propanoic acid (I) (19.7 g, ~0.09 mol, based on 90% yield from Part 1) in 250 mL of absolute ethanol.
-
Catalysis: Add a magnetic stirrer and cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.5 mL) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-5 hours. Monitor the reaction's completion via TLC, observing the disappearance of the starting carboxylic acid spot.
-
Quenching: Cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the ethanol using a rotary evaporator. To the remaining residue, add 150 mL of deionized water and 150 mL of ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
Expected Outcome: A pale yellow oil. Typical yield: 90-97%. The product is often used in the next step without further purification if NMR analysis shows high purity.
Part 3: Synthesis of this compound (III)
Principle: This final step is a nucleophilic acyl substitution known as hydrazinolysis. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating ethanol as a leaving group to form the stable hydrazide product.[3]
Protocol:
-
Setup: Dissolve the ethyl ester (II) (22.2 g, ~0.08 mol, based on 95% yield from Part 2) in 160 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reaction: Add 80% hydrazine hydrate (10.0 mL, ~0.16 mol, 2 equivalents) to the solution. Heat the mixture to reflux (approx. 70 °C) for 3-4 hours. The reaction can be monitored by TLC.[3]
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. A white solid should precipitate.
-
Isolation: If precipitation is slow or incomplete, slowly add ice-cold deionized water (approx. 100 mL) to the mixture to induce further precipitation.[3]
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid with a cold 1:1 mixture of methanol and water (2 x 30 mL), followed by a final wash with cold water.
-
Drying: Dry the product under vacuum at 50 °C to yield the final this compound.
Expected Outcome: A pure white crystalline solid. Typical yield: 80-88%. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Experimental Workflow and Data Summary
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
| Compound | Role | M.W. ( g/mol ) | Moles (mol) | Mass (g) | Equivalents |
| 2-Chloro-4-fluorophenol | Starting Material | 146.55 | 0.10 | 14.65 | 1.0 |
| Ethyl 2-chloropropionate | Reagent | 136.58 | 0.11 | 15.0 | 1.1 |
| Sodium Hydroxide | Base | 40.00 | 0.22 | 8.8 | 2.2 |
| Hydrazine Hydrate (80%) | Reagent | 50.06 | ~0.16 | ~12.5 (10 mL) | ~2.0 (vs. Ester) |
| Final Product | Target Molecule | 232.64 | - | ~14.5-16.5 | - |
Trustworthiness and Validation
-
Self-Validation: The protocol is designed to be self-validating. The successful precipitation of the carboxylic acid in Step 1 upon acidification is a strong indicator that the ether synthesis has occurred. The transition from a solid acid to an oily ester in Step 2 is another visual checkpoint. Final crystallization in Step 3 confirms the formation of the hydrazide.
-
Minimizing Side Reactions: In Step 3, using a two-fold excess of hydrazine hydrate helps ensure the complete conversion of the ester. However, a large excess should be avoided to prevent the formation of 1,2-diacylhydrazine byproducts, where a second molecule of the ester reacts with the newly formed hydrazide.[1]
-
Characterization: Purity and identity must be confirmed analytically.
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the CH-CH₃ group of the propanoate moiety, and the -NHNH₂ protons (which may be broad and exchangeable with D₂O).
-
IR Spectroscopy: Look for a strong C=O stretch for the amide (~1650-1680 cm⁻¹) and N-H stretching bands (~3200-3400 cm⁻¹).
-
References
- Google Patents. (2007). Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds (US7268249B2).
- Google Patents. (1991). Process for preparing 2-chloro-4-fluorophenol (US5053557A).
-
Khan, I., et al. (2021). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Molecules, 26(11), 3183. [Link]
-
Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]
-
Kastratović, V., & Bigović, M. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-(2-Chloro-4-fluorophenoxy)propanoic acid | 1892-92-8 | Benchchem [benchchem.com]
- 3. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide as a Chemical Intermediate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 2-(2-Chloro-4-fluorophenoxy)propanohydrazide Scaffold
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of halogenated aromatic moieties is a well-established approach for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The this compound scaffold represents a versatile chemical intermediate, poised for the synthesis of a diverse array of more complex molecules. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this valuable building block.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClFN₂O₂ | [1] |
| Molecular Weight | 232.64 g/mol | [1] |
| CAS Number | 588677-35-4 | [1] |
| Boiling Point | 423.9°C at 760 mmHg | [1] |
| Density | 1.347 g/cm³ | [1] |
| Flash Point | 210.2°C | [1] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Hydrazine derivatives, in general, can be toxic and should be handled with caution. It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before use.
Synthetic Protocols: A Step-by-Step Guide
The synthesis of this compound is a multi-step process that begins with the formation of its corresponding carboxylic acid precursor. The overall synthetic pathway is outlined below.
Figure 1: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid
This protocol is based on the well-established Williamson ether synthesis, a reliable method for forming aryl ethers.
Materials:
-
2-Chloro-4-fluorophenol
-
Ethyl 2-bromopropionate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromopropionate (1.1 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-chloro-4-fluorophenoxy)propanoate.
-
To the crude ester, add a solution of sodium hydroxide (2.0 eq.) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis of the ester.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting materials.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
The product, 2-(2-chloro-4-fluorophenoxy)propanoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
This two-step protocol involves the esterification of the carboxylic acid followed by hydrazinolysis.
Part A: Fischer Esterification
Materials:
-
2-(2-Chloro-4-fluorophenoxy)propanoic acid
-
Methanol, anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(2-chloro-4-fluorophenoxy)propanoic acid (1.0 eq.) in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(2-chloro-4-fluorophenoxy)propanoate.
Part B: Hydrazinolysis
Materials:
-
Methyl 2-(2-chloro-4-fluorophenoxy)propanoate
-
Hydrazine hydrate (N₂H₄·H₂O), 80%
-
Ethanol
Procedure:
-
Dissolve the methyl 2-(2-chloro-4-fluorophenoxy)propanoate (1.0 eq.) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (3.0-5.0 eq.) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid this compound by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Applications in Organic Synthesis
This compound is a valuable intermediate due to the reactivity of the hydrazide functional group, which can be readily converted into a variety of heterocyclic systems or used as a handle for further molecular elaboration.
Figure 2: Key applications of this compound in synthesis.
Synthesis of 1,3,4-Oxadiazoles
Hydrazides are common precursors for the synthesis of 1,3,4-oxadiazoles, a class of heterocycles known for a wide range of biological activities. The general synthetic route involves the reaction of the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is then cyclized.
Protocol 3: General Procedure for the Synthesis of 5-(1-(2-chloro-4-fluorophenoxy)ethyl)-1,3,4-oxadiazole-2-thiol
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid, dilute
Procedure:
-
Dissolve this compound (1.0 eq.) and potassium hydroxide (1.1 eq.) in ethanol.
-
Cool the solution in an ice bath and add carbon disulfide (1.2 eq.) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to afford the desired 1,3,4-oxadiazole derivative.
Synthesis of Pyrazoles
The reaction of hydrazides with 1,3-dicarbonyl compounds is a classical method for the synthesis of pyrazoles, another important class of nitrogen-containing heterocycles with diverse pharmacological properties.
Synthesis of Bioactive Hydrazones
The condensation of the terminal amino group of the hydrazide with various aldehydes and ketones provides a straightforward route to a library of hydrazone derivatives. Hydrazones are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The biological activity of these compounds can be fine-tuned by varying the structure of the aldehyde or ketone reactant.
Protocol 4: General Procedure for the Synthesis of Hydrazone Derivatives
Materials:
-
This compound
-
Substituted aldehyde or ketone (1.0 eq.)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Thin Layer Chromatography (TLC): To monitor the progress of reactions and assess the purity of the products.
-
Melting Point: To determine the purity of solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its synthesis from readily available starting materials is straightforward, and its hydrazide functionality provides a gateway to a wide range of heterocyclic compounds and other derivatives with significant potential in drug discovery and agrochemical research. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers looking to leverage the synthetic potential of this important scaffold.
References
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Application Notes & Protocols: A Framework for Evaluating the Herbicidal Activity of Novel Propanohydrazides
Introduction: The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel chemical entities with diverse modes of action. Propanohydrazides, a chemical class characterized by a propanoyl group attached to a hydrazide moiety, represent a promising area for agrochemical discovery. The hydrazide functional group, being a potential bioisostere of the amide bond, allows for the exploration of new chemical space within established herbicide classes and the potential for novel target interactions.[1][2] This guide provides a comprehensive experimental framework for the systematic evaluation of propanohydrazide derivatives, from initial whole-plant screening to mechanistic in-vitro assays, enabling researchers to identify and characterize promising new herbicidal candidates.
Section 1: Foundational Knowledge & Experimental Strategy
The Rationale: Propanohydrazides as Potential Herbicides
The core of a propanohydrazide structure is the R-C(=O)NHNH₂ backbone. The diverse biological activities of hydrazide and hydrazone derivatives, including herbicidal effects, are well-documented.[3] Several studies on related hydrazide compounds have indicated that they can act as inhibitors of photosynthetic electron transport (PET), particularly at Photosystem II (PSII).[4] This provides a strong initial hypothesis for the mechanism of action (MoA) for novel propanohydrazides. The overall herbicidal effect of a compound is a complex interplay of its intrinsic activity at the target site and its physicochemical properties which govern uptake, translocation, and metabolism within the plant.[5][6] Therefore, a multi-tiered screening approach is essential.
Physicochemical Properties & Formulation
A critical first step is the characterization of the test compounds. Properties such as water solubility, partition coefficient (LogP), and melting point will dictate the formulation strategy.[7][8] Many novel organic compounds exhibit poor water solubility, necessitating specific formulation approaches to ensure bioavailability in biological assays.[1][9][10]
Protocol 1: Test Substance Preparation & Formulation
-
Characterization: Determine the aqueous solubility of each propanohydrazide derivative.
-
Primary Solvent: For compounds with low aqueous solubility, dissolve the accurately weighed substance in a minimal amount of a suitable organic solvent (e.g., DMSO, acetone). The final concentration of the organic solvent in the spray solution should be kept low (typically <1%) to avoid solvent-induced phytotoxicity.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen primary solvent.
-
Working Solution Formulation:
-
For initial screens, the stock solution can be dispersed in water containing a surfactant (e.g., Tween® 20 at 0.1-0.5% v/v) to create a stable emulsion or suspension for spray applications.
-
For in-vitro assays, the stock solution is diluted directly into the assay buffer, ensuring the final solvent concentration does not interfere with the assay components.
-
-
Control Groups: All experiments must include a "vehicle control" group, which is treated with the same formulation (solvent, surfactant, water) but without the test compound, to account for any effects of the formulation components themselves.
Experimental Workflow: A Tiered Screening Approach
A logical progression from broad phenotypic screening to specific molecular target analysis is the most efficient method for herbicide discovery. This workflow ensures that resources are focused on the most promising candidates.
Caption: Structure-Activity Relationship (SAR) exploration for propanohydrazides.
By systematically modifying the R¹ and R² positions of the propanohydrazide core and evaluating the resulting analogues through the tiered screening process, researchers can identify the key structural features required for optimal herbicidal activity and crop selectivity. This iterative process of design, synthesis, and testing is fundamental to the development of a viable agrochemical product. [9][11]
References
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Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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European Weed Research Council (EWRC) rating scale used to score the... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. (2025). Pest Management Science. Retrieved January 23, 2026, from [Link]
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Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]
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Physiological and biochemical responses of selected weed and crop species to the plant-based bioherbicide WeedLock. (2022). Scientific Reports. Retrieved January 23, 2026, from [Link]
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Evaluation of Chemical Weed-Control Strategies for Common Vetch (Vicia sativa L.) and Sweet White Lupine (Lupinus albus L.) Under Field Conditions. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Mode of action of herbicides and recent trends in development: a reappraisal. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
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Pigweed Identification Guide. (2024). Ohioline. Retrieved January 23, 2026, from [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase From Trametes versicolor. (2020). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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PP 1/135 (4) Phytotoxicity assessment. (n.d.). EPPO Global Database. Retrieved January 23, 2026, from [Link]
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Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. (2021). BioOne Complete. Retrieved January 23, 2026, from [Link]
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Herbicide Formulations. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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European Weeds Research Society -scale for visual rating of herbicide phytotoxicity. (n.d.). Agris. Retrieved January 23, 2026, from [Link]
- WO2019007795A1 - Novel substituted isothiazolopyridones, processes for their preparation and their use as herbicides and/or plant growth regulators. (n.d.). Google Patents.
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The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. (2017). Molecules. Retrieved January 23, 2026, from [Link]
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Investigation of hydrazide derivatives inhibitory effect on peroxidase enzyme purified from turnip roots. (2017). AIP Publishing. Retrieved January 23, 2026, from [Link]
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Herbicide Mode of Action Groups 101. (n.d.). FBN. Retrieved January 23, 2026, from [Link]
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Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2020). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Efficiency and selectivity of herbicides in maize (Zea mays L.). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). Purdue University. Retrieved January 23, 2026, from [Link]
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Natural Compounds as Active Ingredients for Potential New Bioherbicides: Towards Sustainable Weed Control. (n.d.). Auctores Online. Retrieved January 23, 2026, from [Link]
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Physicochemical Properties Determination 1. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
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Selectivity of herbicides. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
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The structure-activity relationship in herbicidal monosubstituted sulfonylureas. (2011). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids. (2025). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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SN2 Reaction at the Amide Nitrogen Center Enables Hydrazide Synthesis. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. (2010). Journal of Agricultural and Food Chemistry. Retrieved January 23, 2026, from [Link]
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Structure–activity relationships for a new family of sulfonylurea herbicides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Overview of herbicide mechanisms of action. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Application Note & Protocol: A Framework for Assessing the Antimicrobial Efficacy of Novel Fluorinated Hydrazides
Introduction: The Promise of Fluorinated Hydrazides in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, compelling the scientific community to explore novel chemical scaffolds for the next generation of antibiotics. Among the promising candidates, hydrazide derivatives have garnered considerable attention due to their wide spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3] The core pharmacological activity of many hydrazide-hydrazone derivatives is attributed to their azomethine group (-NH–N=CH-), which can be a key pharmacophore.[4]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[7][8][9] Consequently, the synthesis of fluorinated hydrazides presents a rational design strategy to develop potent and robust antimicrobial agents. This application note provides a comprehensive, field-proven protocol for the systematic evaluation of the antimicrobial effects of novel fluorinated hydrazides, ensuring scientific rigor and reproducibility.
Part 1: Primary Screening - Quantitative Assessment of Antimicrobial Potency via Broth Microdilution
The initial step in evaluating a novel compound is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a gold-standard, quantitative technique that is highly adaptable for screening multiple compounds against a panel of microorganisms.[10][11] This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Causality Behind Experimental Choices:
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most non-fastidious aerobic and facultative anaerobic bacteria. The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial as they can influence the activity of certain antimicrobial agents.
-
Inoculum Standardization: A standardized bacterial inoculum is critical for the reproducibility of MIC results. The McFarland turbidity standard (typically 0.5) ensures a consistent starting number of bacterial cells, which is crucial for accurate susceptibility assessment.[14]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for a precise determination of the MIC value.
Step-by-Step Protocol for MIC Determination:
-
Preparation of Fluorinated Hydrazide Stock Solutions:
-
Dissolve the fluorinated hydrazide compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Expert Insight: The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects. A solvent toxicity control is mandatory.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]
-
-
Microtiter Plate Setup:
-
Using a 96-well sterile microtiter plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the stock solution of the fluorinated hydrazide to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well of the dilution series.
-
This will result in 100 µL of varying concentrations of the compound in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include the following controls:
-
Growth Control: A well with CAMHB and the bacterial inoculum, but no compound.
-
Sterility Control: A well with CAMHB only.
-
Solvent Control: A well with CAMHB, the bacterial inoculum, and the highest concentration of the solvent used.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[10]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the fluorinated hydrazide at which there is no visible growth (turbidity) of the microorganism.[14]
-
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Part 2: Secondary Screening - Qualitative Assessment via Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a valuable qualitative method to assess the antimicrobial activity of a compound.[16][17] It provides a visual confirmation of the inhibitory effect and can be used to screen against a broader range of microorganisms efficiently.[18][19]
Causality Behind Experimental Choices:
-
Agar Medium: Mueller-Hinton agar is the standard medium for this assay due to its batch-to-batch reproducibility and its minimal inhibition of common antimicrobial agents.[16]
-
Zone of Inhibition: The diameter of the zone of inhibition, where bacterial growth is absent, correlates with the susceptibility of the microorganism to the compound. A larger zone generally indicates greater susceptibility.[18]
Step-by-Step Protocol for Disk Diffusion:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar plates with a uniform thickness.
-
Allow the plates to dry before inoculation.
-
-
Inoculation:
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with a bacterial suspension standardized to a 0.5 McFarland turbidity.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the fluorinated hydrazide solution.
-
Aseptically place the disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters.
-
The size of the zone indicates the degree of susceptibility.
-
Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Part 3: Investigating the Mechanism of Action - A Plausible Target
While the primary and secondary screening assays establish the antimicrobial activity, understanding the mechanism of action is crucial for further drug development. Some hydrazide derivatives have been found to target bacterial DNA gyrase, an essential enzyme for DNA replication.[1][4][20] Therefore, an initial hypothesis could be the inhibition of this enzyme.
Conceptual Pathway for DNA Gyrase Inhibition
Caption: Hypothetical mechanism of action via DNA gyrase inhibition.
Part 4: Assessing Selectivity - Cytotoxicity Profiling
An ideal antimicrobial agent should exhibit high potency against bacterial pathogens while demonstrating minimal toxicity to host cells. The MTT assay is a widely used colorimetric method to assess the viability of mammalian cells and is an excellent tool for evaluating the cytotoxicity of novel compounds.[21][22]
Causality Behind Experimental Choices:
-
Principle of MTT Assay: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.[22] The amount of formazan produced is proportional to the number of viable cells.
-
Cell Line Selection: The choice of mammalian cell line (e.g., HEK293, HepG2, or VERO) should be relevant to the potential application of the antimicrobial agent.[20][23]
Step-by-Step Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding:
-
Seed a 96-well plate with a suitable mammalian cell line at an appropriate density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated hydrazides in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC₅₀ (the concentration of the compound that causes 50% cell death).
-
Data Presentation: Summarizing Key Findings
A well-structured table is essential for comparing the antimicrobial potency and selectivity of the fluorinated hydrazides.
| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| FH-001 | S. aureus | 4 | 22 | >128 | >32 |
| FH-001 | E. coli | 8 | 18 | >128 | >16 |
| FH-002 | S. aureus | 16 | 15 | >128 | >8 |
| FH-002 | E. coli | 32 | 12 | >128 | >4 |
| Control | S. aureus | 1 | 25 | - | - |
| Control | E. coli | 2 | 23 | - | - |
Conclusion
This application note provides a robust and systematic framework for the initial assessment of the antimicrobial properties of novel fluorinated hydrazides. By following these detailed protocols for determining the Minimum Inhibitory Concentration, evaluating qualitative susceptibility, and assessing cytotoxicity, researchers can generate reliable and reproducible data. This comprehensive approach is crucial for identifying promising lead compounds in the urgent quest for new and effective antimicrobial agents.
References
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MDPI. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Retrieved from [Link]
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MDPI. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]
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Semantic Scholar. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]
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ResearchGate. (2021, August). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]
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Impact Factor. (2015, March 1). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Retrieved from [Link]
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PubMed. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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PubMed. (n.d.). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Retrieved from [Link]
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic assays. (A) MTT assay for cell viability. Retrieved from [Link]
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SciSpace. (n.d.). Biological Activities of Hydrazone Derivatives in the New Millennium. Retrieved from [Link]
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YouTube. (2017, November 15). Determination of MIC by Broth Dilution Method. Retrieved from [Link]
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Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
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LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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National Institutes of Health. (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Retrieved from [Link]
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ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
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PubMed. (2022, May 18). Stop Waiting for Tomorrow: Disk Diffusion Performed on Early Growth Is an Accurate Method for Antimicrobial Susceptibility Testing with Reduced Turnaround Time. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-(2-chloro-4-fluorophenoxy)propanohydrazide as a versatile scaffold in medicinal chemistry. This document outlines a complete workflow, from the synthesis of the core hydrazide to the generation of a diverse library of hydrazide-hydrazone derivatives and their subsequent evaluation for various biological activities. The protocols provided herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their drug discovery endeavors.
Introduction: The Promise of Hydrazide-Hydrazones in Drug Discovery
The hydrazone moiety (-CO-NH-N=CH-) is a privileged pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Compounds incorporating this functional group have demonstrated significant potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor agents.[1][3] The synthetic accessibility of hydrazones, typically through a straightforward condensation reaction between a hydrazide and an aldehyde or ketone, makes them attractive candidates for the rapid generation of chemical libraries for high-throughput screening.
This guide focuses on the utility of this compound as a key building block. The presence of the chloro and fluoro substituents on the phenoxy ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final derivatives, potentially enhancing their efficacy and metabolic stability.[4]
Section 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title hydrazide is a multi-step process that begins with commercially available starting materials. The overall synthetic workflow is depicted below.
Caption: Synthetic pathway for this compound.
Protocol 1.1: Synthesis of Ethyl 2-(2-chloro-4-fluorophenoxy)propanoate
This protocol is based on the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and a primary alkyl halide.[5]
Materials:
-
2-Chloro-4-fluorophenol
-
Ethyl 2-bromopropionate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Sodium sulfate (anhydrous)
Procedure:
-
To a stirred solution of 2-chloro-4-fluorophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropionate (1.1 equivalents) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Dissolve the crude product in ethyl acetate and wash with 1M sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 2-(2-chloro-4-fluorophenoxy)propanoate.
Rationale: Potassium carbonate acts as a base to deprotonate the phenol, forming the phenoxide which then acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropionate. Acetone is a suitable polar aprotic solvent for this SN2 reaction.
Protocol 1.2: Synthesis of this compound
The ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate.[6]
Materials:
-
Ethyl 2-(2-chloro-4-fluorophenoxy)propanoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve ethyl 2-(2-chloro-4-fluorophenoxy)propanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound.
Rationale: Hydrazine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide. Ethanol is a common solvent for this transformation.
Section 2: Synthesis of a Hydrazide-Hydrazone Library
The synthesized this compound can be readily derivatized by reacting it with a variety of aromatic and heteroaromatic aldehydes to produce a library of hydrazide-hydrazones.
Caption: General scheme for the synthesis of a hydrazide-hydrazone library.
Protocol 2.1: General Procedure for the Synthesis of Hydrazide-Hydrazones
This is a general protocol that can be adapted for a wide range of aldehydes.[1][7]
Materials:
-
This compound
-
Various aromatic or heteroaromatic aldehydes
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the desired aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Rationale: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide. The subsequent dehydration leads to the formation of the stable hydrazone.
Section 3: Biological Evaluation of the Hydrazide-Hydrazone Library
The synthesized library of compounds can be screened for a variety of biological activities. The following are detailed protocols for common in vitro assays.
Protocol 3.1: Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds can be assessed using the disc diffusion method for preliminary screening, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.[8]
3.1.1. Disc Diffusion Method
Materials:
-
Synthesized hydrazone compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare sterile agar plates.
-
Prepare a microbial inoculum of the test organism and swab it uniformly across the surface of the agar plate.
-
Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile filter paper discs with a fixed volume (e.g., 10 µL) of the compound solutions.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place a disc impregnated with DMSO as a negative control and a disc with a standard antimicrobial agent as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
3.1.2. Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Active hydrazone compounds
-
Microbial strains
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Resazurin solution or INT (p-iodonitrotetrazolium violet)
-
Microplate reader
Procedure:
-
Prepare a two-fold serial dilution of the active compounds in the appropriate broth in a 96-well microtiter plate.
-
Add a standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under the same conditions as the disc diffusion assay.
-
After incubation, add a viability indicator such as resazurin or INT to each well and incubate for a further 2-4 hours.
-
The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by no color change of the indicator).
| Compound ID | Zone of Inhibition (mm) | MIC (µg/mL) |
| S. aureus | E. coli | |
| Example Compound 1 | 18 | 15 |
| Example Compound 2 | 22 | 19 |
| Ciprofloxacin | 30 | 28 |
Table 1: Example of antimicrobial activity data for hydrazone derivatives.
Protocol 3.2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]
Materials:
-
Synthesized hydrazone compounds
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Normal cell line (for selectivity assessment, e.g., fibroblasts)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration that inhibits cell growth by 50%).
| Compound ID | GI₅₀ (µM) |
| MCF-7 | |
| Example Compound 3 | 12.5 |
| Example Compound 4 | 5.8 |
| Doxorubicin | 0.5 |
Table 2: Example of anticancer activity data for hydrazone derivatives.
Protocol 3.3: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.
Materials:
-
Synthesized hydrazone compounds
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Aspirin (as a standard drug)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a 0.5% w/v solution of BSA in PBS.
-
Mix 450 µL of the BSA solution with 50 µL of the test compound at various concentrations.
-
Incubate the samples at 37°C for 20 minutes.
-
Heat the samples at 70°C for 20 minutes to induce denaturation.
-
Cool the samples to room temperature and measure the absorbance at 660 nm.
-
A control is prepared using 50 µL of PBS instead of the test compound.
-
Calculate the percentage inhibition of protein denaturation.
Protocol 3.4: Urease Inhibition Assay
Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Materials:
-
Synthesized hydrazone compounds
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Indophenol method reagents (phenol, sodium nitroprusside, and alkaline hypochlorite)
-
Thiourea (as a standard inhibitor)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and incubate for a specific period.
-
Initiate the enzymatic reaction by adding the urea solution.
-
After a defined incubation time, stop the reaction and measure the amount of ammonia produced using the indophenol method.
-
The absorbance is measured at a specific wavelength (e.g., 630 nm).
-
Calculate the percentage of urease inhibition and determine the IC₅₀ value.
| Compound ID | Urease Inhibition IC₅₀ (µM) |
| Example Compound 5 | 15.3 |
| Example Compound 6 | 8.9 |
| Thiourea (Standard) | 22.1 |
Table 3: Example of urease inhibition data for hydrazone derivatives.
Section 4: In Silico Studies - Molecular Docking
Molecular docking can provide valuable insights into the potential binding modes of the synthesized hydrazones with their biological targets, guiding further lead optimization.
Caption: A typical workflow for molecular docking studies.
Protocol 4.1: General Molecular Docking Protocol
Software:
-
AutoDock Vina, PyRx, or similar docking software
-
Molecular visualization software (e.g., PyMOL, Discovery Studio)
Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structures of the synthesized hydrazones and convert them to 3D structures. Minimize their energy using a suitable force field.
-
Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this site.
-
Docking: Run the docking simulation to predict the binding poses of each ligand within the protein's active site.
-
Analysis: Analyze the docking results, focusing on the binding energies and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein residues.
Conclusion
The strategic use of this compound as a scaffold offers a powerful platform for the development of novel therapeutic agents. The protocols detailed in these application notes provide a comprehensive framework for the synthesis of a diverse library of hydrazide-hydrazone derivatives and their subsequent biological evaluation. By integrating synthetic chemistry with biological screening and in silico studies, researchers can efficiently identify and optimize lead compounds with promising medicinal properties.
References
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MDPI. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in design of new urease inhibitors: A review. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Retrieved from [Link]
-
ResearchGate. (2023). MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,.... Retrieved from [Link]
-
MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Hydrazones: Synthesis, biological activity and their spectral characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]
-
Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro urease inhibitory activity of compounds 1 and 2. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Retrieved from [Link]
-
ChemRxiv. (2022). Structure-based discovery of multi-target directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. Retrieved from [Link]
-
ThaiScience. (2021). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. Retrieved from [Link]
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"enzymatic synthesis of fatty hydrazides optimization"
Application Note & Protocol
Topic: Optimization of the Enzymatic Synthesis of Fatty Hydrazides
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fatty hydrazides are valuable chemical intermediates widely utilized in the development of pharmaceuticals, agrochemicals, and specialty materials such as corrosion inhibitors.[1][2] Traditional chemical synthesis routes often require harsh reaction conditions, leading to undesirable side products and environmental concerns. Enzymatic synthesis, primarily utilizing lipases, offers a green and highly specific alternative, operating under mild conditions with high catalytic efficiency.[3] This application note provides a comprehensive guide to the lipase-catalyzed synthesis of fatty hydrazides, with a detailed focus on the systematic optimization of key reaction parameters to maximize yield and purity. We will explore the foundational principles of the biocatalytic process, present a detailed step-by-step protocol, and offer a structured approach to optimization and troubleshooting.
Introduction: The Case for Biocatalysis
Fatty hydrazides are derivatives of fatty acids and hydrazine, characterized by the functional group -CONHNH₂. Their unique chemical properties make them versatile building blocks in organic synthesis.[4] For instance, they serve as precursors for synthesizing various heterocyclic compounds with significant biological activities, including antibacterial, antifungal, and anticonvulsant properties.[5]
Conventional synthesis often involves reacting fatty acid chlorides or esters with hydrazine hydrate at high temperatures, a process that can be energy-intensive and lack selectivity.[6] In contrast, enzymatic synthesis leverages the remarkable capabilities of lipases (EC 3.1.1.3). These enzymes, which naturally catalyze the hydrolysis of triglycerides, can be employed in non-aqueous environments to catalyze synthesis reactions like esterification and amidation.[3][7][8] The primary advantages of using lipases for fatty hydrazide synthesis include:
-
High Specificity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, minimizing the formation of by-products.
-
Mild Reaction Conditions: Reactions are typically conducted at or near room temperature and at neutral pH, preserving sensitive functional groups and reducing energy consumption.[9]
-
Environmental Sustainability: The use of biodegradable enzymes and milder conditions aligns with the principles of green chemistry.
-
Enzyme Reusability: Immobilized lipases can be easily recovered and reused for multiple reaction cycles, improving process economics.[10]
This guide is designed to equip researchers with the fundamental knowledge and practical protocols to successfully implement and optimize this powerful biocatalytic method.
Core Principles of Lipase-Catalyzed Hydrazinolysis
The enzymatic synthesis of fatty hydrazides is a nucleophilic substitution reaction wherein hydrazine acts as the nucleophile attacking an acyl donor, catalyzed by a lipase.
The Reaction Mechanism
Lipase catalysis in non-aqueous media typically follows a Ping-Pong Bi-Bi mechanism. The process can be broken down into two main stages:
-
Acylation: The enzyme's active site serine residue attacks the carbonyl carbon of the acyl donor (e.g., a fatty acid ester), forming a covalent acyl-enzyme intermediate and releasing the alcohol moiety.
-
Deacylation: The nucleophile (hydrazine) attacks the acyl-enzyme intermediate, regenerating the free enzyme and forming the final fatty hydrazide product.
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide
Welcome to the technical support guide for the purification of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide (CAS 588677-35-4). This document is designed for researchers, medicinal chemists, and process development scientists who handle this molecule. As a chiral hydrazide derivative, this compound presents a unique set of purification challenges that require a systematic and well-understood approach to overcome.
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you achieve high purity for your downstream applications.
Section 1: Understanding the Core Purification Challenges
The purification strategy for this compound is dictated by its key structural features:
-
Polar Hydrazide Group (-CONHNH₂): This functional group is capable of strong hydrogen bonding, which increases the compound's polarity and can lead to issues like streaking in column chromatography or difficulty in finding a suitable single-solvent recrystallization system.
-
Chiral Center: The molecule contains a stereocenter at the propionyl moiety. Unless an enantiomerically pure starting material is used, the synthesis will result in a racemic mixture of (R) and (S) enantiomers. Separating these enantiomers is a significant challenge requiring specialized chiral chromatography techniques.[1]
-
Aromatic System: The substituted phenyl ring provides some non-polar character and can participate in π-π stacking interactions.
-
Synthetic Precursors & By-products: The most common synthesis route involves the reaction of a corresponding ester (e.g., ethyl 2-(2-chloro-4-fluorophenoxy)propanoate) with hydrazine hydrate.[2] This can lead to a predictable set of impurities that must be addressed.
The interplay of these features requires careful selection of purification methods to remove starting materials, by-products, and, if necessary, the unwanted enantiomer.
Visualizing Potential Impurities
The following diagram illustrates the likely synthetic pathway and the origin of common impurities that complicate purification. Understanding where these impurities come from is the first step in designing a strategy to remove them.
Caption: Origin map of common process-related impurities.
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical, question-and-answer format.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| My product "oiled out" during recrystallization and won't solidify. | 1. Solvent Choice: The solvent may be too good, keeping the compound dissolved even when cool. 2. Purity: The crude material may be too impure, leading to freezing point depression. 3. Cooling Rate: The solution was cooled too quickly, preventing crystal lattice formation. | Solution: 1. Use a Solvent Pair: Dissolve the crude oil in a minimum amount of a "good" polar solvent (e.g., ethanol, isopropanol). While hot, slowly add a "poor" non-polar solvent (e.g., hexane, water) until persistent cloudiness appears. Add a drop of the good solvent to clarify and then cool slowly.[3] This precisely controls the supersaturation point. 2. Pre-Purification: First, run a quick silica plug, washing with a moderately polar solvent like 20-30% ethyl acetate/hexane to remove non-polar impurities before attempting recrystallization. 3. Slow Cooling: Allow the flask to cool to room temperature undisturbed, then move it to a 4°C refrigerator. Avoid direct ice baths initially. |
| After purification, NMR/LC-MS still shows the starting ester. | Incomplete Reaction: The hydrazinolysis reaction did not go to completion. | Solution: 1. Drive the Reaction: Re-subject the material to the reaction conditions, perhaps with a slight excess of hydrazine hydrate and a longer reflux time. 2. Chromatography: The ester is significantly less polar than the hydrazide product. Use flash column chromatography with a gradient elution, starting with a low polarity mobile phase (e.g., 10% Ethyl Acetate/Hexane) to elute the ester, then increasing the polarity (e.g., to 50-70% Ethyl Acetate/Hexane) to elute your hydrazide product. |
| My final product is wet/hygroscopic and smells of hydrazine. | Trapped Hydrazine Hydrate: Excess hydrazine hydrate, being polar and water-soluble, can be trapped in the product matrix. | Solution: 1. Aqueous Wash: Dissolve the crude product in a water-immiscible solvent (like ethyl acetate or dichloromethane). Wash the organic layer multiple times with water or brine to extract the highly water-soluble hydrazine. 2. Azeotropic Removal: If trace amounts persist, dissolve the product in a solvent like toluene and rotary evaporate. Toluene can form an azeotrope with water/hydrazine, aiding its removal. 3. Derivatization (for quantification): To confirm removal, residual hydrazine can be derivatized with benzaldehyde and quantified by HPLC-UV.[4] |
| The product streaks badly on a silica TLC plate or column. | High Polarity & Strong Interaction: The basic nitrogen atoms of the hydrazide group can interact very strongly with the acidic silica gel surface, causing poor chromatographic behavior. | Solution: 1. Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine (0.1-1%), to your mobile phase. This will occupy the acidic sites on the silica, allowing your product to elute more cleanly. 2. Alternative Sorbent: Consider using a less acidic stationary phase like neutral alumina for column chromatography. |
| The product appears to be degrading during workup or purification. | Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis back to the corresponding carboxylic acid, especially under acidic or strongly basic conditions.[5] | Solution: 1. Maintain Neutral pH: During aqueous workups, ensure the pH remains between 6-8. Avoid strong acid or base washes if possible. 2. Temperature Control: Perform extractions and chromatography at room temperature. Avoid heating solutions for extended periods, especially if water is present. The carboxylic acid impurity is more polar and can often be separated by chromatography or by a mild bicarbonate wash (if the product is not acid-sensitive). |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best starting solvent system for recrystallizing this compound?
-
Answer: Based on its structure (polar hydrazide, less polar aromatic ring), a mixed solvent system is often most effective.[6] A good starting point is Isopropanol/Water or Ethanol/Hexane.[7] Dissolve the crude solid in a minimal amount of the hot alcohol, then titrate in the anti-solvent (water or hexane) until the solution becomes turbid. Clarify with a few drops of alcohol and allow to cool slowly.
-
-
Q2: I need to run a column. What mobile phase should I start with for flash chromatography?
-
Answer: Start by determining the Rf value on a silica TLC plate. A good starting mobile phase is often a mixture of ethyl acetate (polar) and hexane (non-polar). Test solvent systems like 20%, 30%, and 50% ethyl acetate in hexane. For column chromatography, you want your product to have an Rf of ~0.25-0.35 for good separation. If the starting ester is present (less polar), it will have a higher Rf, and residual hydrazine (highly polar) will remain at the baseline.
-
-
Q3: My application requires a single enantiomer. How can I separate the racemic mixture?
-
Answer: Separation of enantiomers requires a chiral environment. The most direct and common method is Chiral High-Performance Liquid Chromatography (HPLC) .[8]
-
Methodology: Use a Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for a wide range of molecules, including those with structures similar to your compound.[9]
-
Mobile Phase: Typical mobile phases for these columns include hexane/isopropanol or hexane/ethanol mixtures for normal-phase separation.
-
Alternative: An indirect method involves derivatizing the racemic hydrazide with a chiral reagent to form diastereomers, which can then be separated on standard, non-chiral silica gel.[10] However, this requires an additional reaction and subsequent removal of the chiral auxiliary.
-
-
Section 4: Validated Experimental Protocols
These protocols provide a starting point for purification. Always monitor fractions by TLC or LC-MS to confirm separation.
Protocol 1: Optimized Recrystallization from a Solvent Pair
This protocol is ideal for purifying solid crude material where impurities have different solubility profiles from the product.
-
Solvent Screening: Place ~20 mg of crude material in a small test tube. Add 0.5 mL of isopropanol. Heat until dissolved. If it dissolves easily, it's a "good" solvent. In a separate tube, confirm the material is poorly soluble in water (a "poor" solvent).
-
Dissolution: Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the solid (~5-10 mL).
-
Induce Supersaturation: While stirring the hot solution, add water dropwise until the solution turns faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot isopropanol to make the solution clear again.
-
Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a 4°C refrigerator for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 50:50 isopropanol/water, followed by a wash with cold hexane to help dry the crystals.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Flash Column Chromatography
This protocol is effective for removing impurities that are close in polarity or when the crude product is an oil.
-
TLC Analysis: Develop a TLC method that gives your product an Rf of ~0.3. A good starting point is 40% Ethyl Acetate in Hexane.
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in 10% ethyl acetate/hexane. Do not let the column run dry.
-
Sample Loading: Dissolve ~1.0 g of crude material in a minimal amount of dichloromethane or ethyl acetate. Add ~2 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with a low-polarity mobile phase (e.g., 10% EtOAc/Hexane) to remove non-polar impurities. Gradually increase the polarity of the mobile phase (gradient elution) to 30%, then 40%, then 50% EtOAc/Hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
General Purification Workflow
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purification strategy.
References
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from organic-chemistry.org. [Link]
- Ube Industries. (1991). Process for preparing 2-chloro-4-fluorophenol. U.S. Patent No. 5,053,557. Washington, DC: U.S.
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from University of Rochester. [Link]
- Yaroshenko, I. et al. (2020).
-
University of Waterloo. (n.d.). Hydrolysis. Retrieved from University of Waterloo. [Link]
-
Li, F., & Zheng, J. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
- Chemin, M. et al. (2023).
- Al-Amiery, A. A. (2016). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
- Yamini, S., & Yadagiri, D. (2024).
-
National Center for Biotechnology Information. (n.d.). 2-(2-Chloro-4-Fluorophenoxy)-2-Methyl-N-[(1r,2s,3s,5s,7s)-5-(Methylsulfonyl)-2-Adamantyl]propanamide. PubChem Compound Database. [Link]
-
Fieser, L. F. (n.d.). Common Solvents for Crystallization. Retrieved from California State University, Los Angeles. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from UCI Department of Chemistry. [Link]
-
Organic Chemistry Tutor. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube. [Link]
- Zhejiang University of Technology. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Al-Amiery, A. A., et al. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure & Applied Science.
-
Elias, G., & Bauer, W. F. (2006). Hydrazine determination in sludge samples by high-performance liquid chromatography. Journal of Separation Science. [Link]
- Jiangsu Changqing Agrochemical Co., Ltd. (2009). Method for preparing 2-chlorine-4-(4-chlorophenoxy).
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2014). Detecting method of free hydrazine in drug.
- Al-Amiery, A. A., et al. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Journal of Al-Nahrain University.
-
Chemistry LibreTexts. (2021). Hydrolysis Reactions. Retrieved from Chemistry LibreTexts. [Link]
- Evans, J. D., et al. (2022).
-
Zhang, T., et al. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
- ResearchGate. (n.d.). Prodrugs and hydrolysis of esters. Request PDF.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules.
- Journal of Chemical Education. (1976).
- Jiangsu Normal University. (2017). Preparation method of 2-chloro-4'-fluoroacetophenone.
-
Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
-
University of California, Davis. (n.d.). Crystallization. Retrieved from UC Davis Chem 118L. [Link]
-
Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from BIOFOUNT. [Link]
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Technical Support Center: Degradation Pathways of Fluorophenoxy Compounds
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of fluorophenoxy compounds. This guide is designed to offer practical, field-proven insights to overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and challenges encountered during the study of fluorophenoxy compound degradation.
Q1: My microbial culture shows a very low degradation rate for a fluorophenoxy herbicide. What are the likely causes and how can I improve it?
A1: Low degradation rates are a frequent challenge, often stemming from several factors related to the microbial culture, the compound's properties, and the experimental conditions.
-
Causality: The strong carbon-fluorine (C-F) bond in fluorophenoxy compounds makes them inherently resistant to microbial degradation.[1] Additionally, high concentrations of these compounds can be toxic to microorganisms, inhibiting their metabolic activity.[2]
-
Troubleshooting Steps:
-
Optimize Environmental Conditions: Microbial growth and enzymatic activity are highly sensitive to pH and temperature. For many common herbicide-degrading bacteria, optimal conditions are often around pH 6-7 and temperatures between 30-40°C.[2] It is crucial to monitor and adjust these parameters in your culture medium.
-
Acclimatize Your Microbial Culture: If you are using a microbial consortium from an environmental sample, it may need time to adapt to the fluorophenoxy compound as a sole carbon source. Start with a low concentration of the target compound and gradually increase it over several sub-culturing steps.
-
Supplement with a Co-substrate: Some microorganisms degrade complex compounds through co-metabolism. The presence of a more easily degradable carbon source can stimulate the production of enzymes that also act on the fluorophenoxy compound. Minimal salt medium supplemented with a small amount of glucose (e.g., 0.2%) can be effective.[2]
-
Investigate Substrate Concentration: High concentrations of the fluorophenoxy compound can be inhibitory. A study on the degradation of 2,4-D and MCPA by E. coli showed a significant decline in degradation efficiency when the concentration was increased to 700 mg/L.[2] Perform a dose-response experiment to determine the optimal concentration range for your microbial culture.
-
Consider Bioaugmentation: If your indigenous microbial culture is not effective, consider introducing a known degrader strain or a consortium with proven efficacy against the target compound.
-
Q2: I am observing unexpected or inconsistent peaks in my HPLC analysis of degradation samples. What could be the issue?
A2: Unexpected peaks or poor reproducibility in HPLC analysis can be due to a variety of factors, from sample preparation to the analytical method itself.
-
Causality: The complexity of the sample matrix (e.g., culture medium, soil extract) can lead to interference.[3] Additionally, the degradation process itself can produce a variety of metabolites, some of which may be unstable or co-elute with other compounds.
-
Troubleshooting Steps:
-
Refine Sample Preparation: Ensure your sample preparation method effectively removes interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction. For microbial cultures, it's important to separate the cells from the supernatant and analyze both fractions, as some metabolites may be intracellular.[2]
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Adjust the organic modifier-to-water ratio to improve the separation of polar degradation products.[4]
-
Column Selection: Ensure you are using a column with the appropriate chemistry (e.g., C18) for your target analytes.
-
Gradient Elution: A gradient elution program can be more effective than an isocratic one for separating a complex mixture of parent compound and metabolites.
-
-
Check for Contamination: Run a blank sample (e.g., culture medium without the fluorophenoxy compound) to check for any background contamination that might be contributing to the unexpected peaks.
-
Method Validation: If you have developed a new analytical method, it is crucial to validate it for specificity, linearity, accuracy, and precision to ensure reliable results.[5]
-
Q3: How can I confirm the identity of suspected degradation metabolites?
A3: Identifying degradation products is a critical step in elucidating the degradation pathway. A combination of analytical techniques is often necessary for confident identification.
-
Causality: The degradation of fluorophenoxy compounds can lead to a variety of smaller, often more polar, molecules. Simple UV detection in HPLC may not be sufficient to identify these unknown compounds.
-
Troubleshooting and Identification Workflow:
-
High-Resolution Mass Spectrometry (HRMS): Couple your HPLC system to a mass spectrometer (LC-MS). Time-of-flight (TOF) or Orbitrap mass analyzers can provide accurate mass measurements, which can be used to determine the elemental composition of the unknown peaks.[6]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown metabolite in the mass spectrometer (MS/MS) can provide structural information. The fragmentation pattern can be compared to known fragmentation pathways of similar compounds or to in-silico fragmentation predictions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile metabolites, GC-MS can be a powerful tool. Derivatization of polar metabolites may be necessary to improve their volatility and chromatographic behavior.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a key metabolite, it may be necessary to isolate a sufficient quantity of the compound for NMR analysis. ¹⁹F NMR can be particularly useful for tracking the fate of the fluorine atom during degradation.
-
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental setups.
Guide 1: Microbial Degradation Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed | 1. Microbial culture is not viable or lacks the necessary enzymes. 2. The concentration of the fluorophenoxy compound is toxic.[2] 3. Sub-optimal culture conditions (pH, temperature, aeration).[2] | 1. Confirm the viability of your inoculum. Test the culture on a readily degradable substrate. 2. Start with a much lower concentration of the fluorophenoxy compound. 3. Systematically optimize culture conditions. |
| Incomplete degradation | 1. Accumulation of a toxic intermediate metabolite. 2. Depletion of a necessary co-factor or nutrient. 3. The microbial consortium can only partially metabolize the compound. | 1. Analyze your samples for the accumulation of intermediates using LC-MS or GC-MS. 2. Ensure your minimal salt medium is not lacking any essential nutrients. 3. Consider using a microbial consortium with a wider range of metabolic capabilities.[8] |
| Formation of a dark-colored culture medium | 1. Polymerization of phenolic intermediates. This is a known phenomenon in the degradation of some aromatic compounds.[6] | 1. This may not necessarily inhibit degradation but can interfere with analytical measurements. Use appropriate sample cleanup procedures. The color change can also be an indicator that degradation is occurring. |
Guide 2: Photodegradation Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no photodegradation | 1. The wavelength of the light source does not overlap with the absorption spectrum of the fluorophenoxy compound. 2. The light intensity is too low. | 1. Measure the UV-Vis absorption spectrum of your compound and ensure your light source emits at an appropriate wavelength. 2. Increase the light intensity or the exposure time.[9] |
| Formation of numerous, difficult-to-identify products | 1. Complex secondary photochemical reactions. | 1. Conduct time-course experiments to identify primary and secondary photoproducts. 2. Use radical scavengers to investigate the role of different reactive oxygen species. |
| Results are not reproducible | 1. Fluctuations in light intensity or temperature. 2. Presence of photosensitizers or quenchers in the water source. | 1. Use a well-controlled photoreactor with stable light output and temperature control. 2. Use ultrapure water for initial experiments to establish a baseline. Then, investigate the effect of different water matrices (e.g., river water, seawater). |
Guide 3: Chemical Degradation (Fenton Process)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low degradation efficiency | 1. Sub-optimal pH. The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 4.0.[10] 2. Incorrect H₂O₂/Fe²⁺ ratio.[11] 3. Presence of radical scavengers in the sample matrix. | 1. Adjust the pH of your solution to the optimal range before adding the Fenton reagents. 2. Experiment with different molar ratios of H₂O₂ to Fe²⁺ to find the most effective concentration for your system. 3. Pre-treat the sample to remove potential scavengers if possible. |
| Reaction stops prematurely | 1. Depletion of Fe²⁺ or H₂O₂. 2. Formation of inactive iron species at higher pH. | 1. Consider stepwise addition of H₂O₂ to maintain a steady supply of hydroxyl radicals.[11] 2. Ensure the pH is maintained within the optimal range throughout the reaction. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Microbial Degradation Assay
-
Prepare the Culture Medium: Use a minimal salt medium (MSM) to ensure the fluorophenoxy compound is the primary carbon source. A typical MSM contains K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and trace elements. Sterilize by autoclaving.
-
Prepare the Inoculum: Grow your microbial culture (pure strain or consortium) in a suitable rich medium until it reaches the late exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual rich medium.
-
Set up the Degradation Experiment:
-
In sterile flasks, add the MSM and the fluorophenoxy compound to the desired final concentration.
-
Inoculate the flasks with the washed microbial cells.
-
Include a sterile control (MSM + compound, no inoculum) to account for abiotic degradation and a biotic control (MSM + inoculum, no compound) to monitor microbial growth.
-
-
Incubation: Incubate the flasks on an orbital shaker at the optimal temperature and shaking speed to ensure adequate aeration.
-
Sampling and Analysis:
-
At regular time intervals, aseptically remove an aliquot from each flask.
-
Prepare the sample for analysis (e.g., centrifugation, extraction) as described in the troubleshooting section.
-
Analyze the concentration of the parent compound and any metabolites using a validated HPLC or GC-MS method.[1]
-
Protocol 2: HPLC Method for Analysis of 2,4-D and its Metabolites
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic or phosphoric acid). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm is a suitable wavelength for detecting 2,4-D and its phenolic metabolites.[1]
-
Sample Preparation:
-
Centrifuge the culture sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered supernatant directly into the HPLC system.
-
Section 4: Visualization of Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate common degradation pathways for fluorophenoxy compounds.
Diagram 1: Aerobic Microbial Degradation of 2,4-D
This pathway shows the initial steps of 2,4-D degradation by many soil bacteria.[12]
Caption: Initial steps in the aerobic microbial degradation of 2,4-D.
Diagram 2: Proposed Degradation Pathway of MCPA
This diagram illustrates a common degradation route for MCPA in soil.[13]
Caption: Two proposed initial degradation pathways for MCPA.
References
-
Kaur, L., & Modi, D.R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli. Indian Journal of Ecology, 52(4), 755-762. [Link]
- Li, Y., et al. (2024).
-
New, A. P., et al. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 889(1-2), 177-84. [Link]
- U.S. Environmental Protection Agency. (2018). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
-
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Validation & Comparative
A Comparative Analysis of the Bioactivity of Fluorinated vs. Non-Fluorinated Propanohydrazides: A Guide for Researchers
Introduction: The Fluorine Advantage in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for enhancing therapeutic potential. The unique physicochemical properties of fluorine, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] This guide provides a comprehensive comparative analysis of the bioactivity of fluorinated versus non-fluorinated propanohydrazides, a class of compounds with a versatile range of biological activities, including antimicrobial, anticonvulsant, and cytotoxic effects. Through a detailed examination of their synthesis, experimental evaluation, and the mechanistic underpinnings of their activity, this document serves as a technical resource for researchers, scientists, and professionals in drug development.
Synthesis and Chemical Properties: A Tale of Two Molecules
The synthesis of both propanohydrazide and its fluorinated analog, 3-fluoropropanohydrazide, is a multi-step process commencing from readily available starting materials. The introduction of fluorine into the molecule necessitates specific fluorination techniques.
Synthesis of Propanohydrazide
The synthesis of propanohydrazide is typically achieved through the reaction of an appropriate ester, such as ethyl propionate, with hydrazine hydrate. This straightforward nucleophilic acyl substitution reaction proceeds under mild conditions, often with gentle heating, to yield the desired propanohydrazide.
Synthesis of 3-Fluoropropanohydrazide
The synthesis of 3-fluoropropanohydrazide introduces the additional challenge of incorporating a fluorine atom. A common strategy involves the use of a fluorinated starting material, such as ethyl 3-fluoropropionate. This precursor can then be reacted with hydrazine hydrate in a similar fashion to its non-fluorinated counterpart. The synthesis of fluorinated precursors often involves specialized fluorinating agents and requires careful control of reaction conditions.
The primary chemical distinction between the two molecules lies in the presence of the highly electronegative fluorine atom in 3-fluoropropanohydrazide. This substitution has several key consequences:
-
Increased Lipophilicity: The presence of fluorine can increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes.[4]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the fluorinated compound more resistant to metabolic degradation by enzymes such as cytochrome P450.[5]
-
Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect the molecule's ionization state at physiological pH and its interaction with biological targets.[3]
Comparative Bioactivity Analysis
The introduction of fluorine is hypothesized to enhance the bioactivity of propanohydrazide across several therapeutic areas. The following sections detail the experimental protocols to assess and compare their antimicrobial, anticonvulsant, and cytotoxic activities, supported by illustrative experimental data.
Antimicrobial Activity
Hydrazide derivatives have demonstrated a broad spectrum of antimicrobial activity.[1] The increased lipophilicity of the fluorinated analog is expected to facilitate its passage through the microbial cell wall, leading to enhanced efficacy.
The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[6]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compounds (Propanohydrazide, 3-Fluoropropanohydrazide)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (vehicle solvent)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in MHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Illustrative Data: Comparative Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Propanohydrazide | 64 | 128 |
| 3-Fluoropropanohydrazide | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Anticonvulsant Activity
Hydrazone derivatives have been investigated for their potential as anticonvulsant agents.[7] The enhanced central nervous system (CNS) penetration of the fluorinated compound, due to increased lipophilicity, may lead to improved anticonvulsant activity.
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[8]
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Test compounds (Propanohydrazide, 3-Fluoropropanohydrazide)
-
Positive control (e.g., Phenytoin)
-
Vehicle control
Procedure:
-
Animal Preparation and Dosing: Animals are fasted overnight and then administered the test compounds, positive control, or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Induction of Seizure: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The dose of the compound that protects 50% of the animals (ED50) is determined.
Illustrative Data: Comparative Anticonvulsant Activity
| Compound | MES Test ED50 (mg/kg) |
| Propanohydrazide | >100 |
| 3-Fluoropropanohydrazide | 50 |
| Phenytoin (Control) | 9.5 |
Cytotoxic Activity
The cytotoxic potential of novel compounds is a critical aspect of drug development, particularly for anticancer agents. Fluorinated compounds have shown enhanced cytotoxicity against various cancer cell lines.[9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[11]
Materials:
-
Cancer cell line (e.g., MCF-7 human breast adenocarcinoma)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (Propanohydrazide, 3-Fluoropropanohydrazide)
-
Positive control (e.g., Doxorubicin)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and controls for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Illustrative Data: Comparative Cytotoxic Activity
| Compound | MCF-7 IC50 (µM) |
| Propanohydrazide | 85 |
| 3-Fluoropropanohydrazide | 25 |
| Doxorubicin (Control) | 0.5 |
Visualizing the Experimental Workflows
To provide a clear and concise overview of the experimental procedures, the following diagrams illustrate the workflows for the bioactivity assays.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for the Maximal Electroshock (MES) Test.
Caption: Workflow for the MTT Cytotoxicity Assay.
Mechanistic Insights: The Role of Fluorine in Enhanced Bioactivity
The observed or hypothesized enhancement in the bioactivity of 3-fluoropropanohydrazide can be attributed to several key factors stemming from the unique properties of the fluorine atom.
Caption: The influence of fluorine substitution on the bioactivity of propanohydrazide.
The high electronegativity of fluorine can lead to more favorable interactions with target proteins, such as enzymes or receptors, through the formation of hydrogen bonds or other electrostatic interactions.[4] Furthermore, the increased metabolic stability of the C-F bond means that the fluorinated compound is less likely to be broken down by metabolic enzymes before it reaches its target, leading to a higher effective concentration and prolonged duration of action.[5] The enhanced lipophilicity also plays a crucial role by facilitating the passage of the molecule across biological membranes, such as the blood-brain barrier for anticonvulsant activity or the bacterial cell wall for antimicrobial effects.[4][7]
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of fluorinated and non-fluorinated propanohydrazides. The inclusion of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. The experimental protocols detailed herein provide a robust methodology for quantifying and comparing the antimicrobial, anticonvulsant, and cytotoxic activities of these two classes of molecules. The illustrative data, based on established trends, suggests that 3-fluoropropanohydrazide is likely to exhibit superior bioactivity compared to its non-fluorinated counterpart. Further research should focus on the synthesis and in-depth biological evaluation of a series of fluorinated propanohydrazides to fully elucidate their structure-activity relationships and to identify lead candidates for further preclinical and clinical development.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and intricate. The family of hydrazide derivatives has consistently emerged as a fertile ground for identifying novel bioactive agents, demonstrating a wide spectrum of pharmacological effects including antimicrobial and anticancer properties.[1] This guide delves into a comparative analysis of the in vitro and in vivo activities of a specific subclass: 2-(2-chloro-4-fluorophenoxy)propanohydrazide derivatives. While direct and extensive research on this exact chemical series is emerging, this guide synthesizes data from structurally related compounds to project their potential therapeutic profile and underscore the critical importance of translating laboratory findings into real-world biological systems.
The core structure, featuring a halogenated phenoxy ring linked to a propanohydrazide moiety, presents a compelling template for medicinal chemists. The presence of both chlorine and fluorine atoms can significantly modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity. This guide will explore the expected biological activities based on analogous compounds, detail the experimental methodologies crucial for their evaluation, and provide a framework for interpreting the often-complex relationship between in vitro potency and in vivo efficacy.
In Vitro Evaluation: The Proving Ground for Intrinsic Activity
In vitro assays serve as the foundational step in drug discovery, providing a controlled environment to assess the direct biological activity of a compound against a specific target, be it a microbial pathogen or a cancer cell line. These assays are indispensable for initial screening, structure-activity relationship (SAR) studies, and mechanism of action elucidation.
Anticipated Antimicrobial Activity
Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[1][2] The incorporation of a chloro-fluoro-phenoxy group is anticipated to enhance this activity. The rationale lies in the increased lipophilicity, which can facilitate passage through microbial cell membranes.
Table 1: Projected In Vitro Antimicrobial Activity of this compound Derivatives (Based on Analogous Compounds)
| Derivative | Target Microorganism | Assay Type | Key Parameter | Expected Potency | Reference Compound Class |
| CFPH-1 | Staphylococcus aureus (Gram-positive) | Broth Microdilution | MIC (µg/mL) | 1-10 | Naphthalimide hydrazides[3] |
| CFPH-1 | Escherichia coli (Gram-negative) | Broth Microdilution | MIC (µg/mL) | 8-32 | Benzohydrazides[4] |
| CFPH-2 | Candida albicans (Fungus) | Broth Microdilution | MIC (µg/mL) | 4-16 | Steroidal hydrazones[5] |
| CFPH-2 | Aspergillus niger (Fungus) | Agar Well Diffusion | Zone of Inhibition (mm) | 15-25 | 2-hydroxy benzyl hydrazides[6] |
CFPH : this compound derivative MIC : Minimum Inhibitory Concentration
-
Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticipated Anticancer Activity
The hydrazide scaffold is also a common feature in molecules with potent anticancer activity.[7] The mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.
Table 2: Projected In Vitro Anticancer Activity of this compound Derivatives (Based on Analogous Compounds)
| Derivative | Cancer Cell Line | Assay Type | Key Parameter | Expected Potency | Reference Compound Class |
| CFPH-3 | MCF-7 (Breast Cancer) | MTT Assay | GI50 (µM) | 0.5 - 5 | Quinazoline-based pyrimidodiazepines[7] |
| CFPH-3 | HCT-116 (Colon Cancer) | MTT Assay | GI50 (µM) | 1 - 10 | Thiazolidinone hybrids[8] |
| CFPH-4 | Jurkat (T-cell Leukemia) | MTT Assay | GI50 (µM) | 2 - 15 | Chloroacetamides with thiazole scaffolds[9] |
| CFPH-4 | MDA-MB-231 (Breast Cancer) | MTT Assay | GI50 (µM) | 5 - 20 | Chloroacetamides with thiazole scaffolds[9] |
GI50 : Growth Inhibition 50 - the concentration of drug that inhibits cell growth by 50%.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
In Vivo Evaluation: Assessing Efficacy and Safety in a Complex Biological System
While in vitro studies are crucial for identifying active compounds, they cannot replicate the complexity of a living organism. In vivo models, typically in rodents, are essential for evaluating the overall therapeutic potential of a drug candidate, taking into account factors like absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity.[10][11]
Transitioning from In Vitro Success to In Vivo Validation
A compound that demonstrates high potency in vitro may not necessarily be effective in vivo. This discrepancy can arise from several factors:
-
Poor Bioavailability: The compound may not be well absorbed into the bloodstream after administration.
-
Rapid Metabolism: The liver may quickly break down the compound into inactive metabolites.
-
Toxicity: The compound may cause unacceptable side effects in the host organism.
-
Off-target Effects: The compound may interact with other biological molecules, leading to unforeseen consequences.
The following diagram illustrates the typical workflow from initial in vitro screening to in vivo testing.
Caption: A generalized workflow from in vitro screening to in vivo evaluation.
Projected In Vivo Antimicrobial Efficacy
For a derivative showing promising in vitro antimicrobial activity, a murine infection model would be the next logical step.[12]
Table 3: Hypothetical In Vivo Antimicrobial Efficacy of a Lead CFPH Derivative
| Animal Model | Pathogen | Treatment Regimen | Efficacy Endpoint | Expected Outcome |
| Murine Sepsis Model | S. aureus (MRSA) | 10 mg/kg, IV, BID for 3 days | Survival Rate | Increased survival compared to vehicle control |
| Murine Thigh Infection Model | E. coli | 20 mg/kg, IP, SID for 2 days | Reduction in bacterial burden (CFU/gram of tissue) | Significant reduction in bacterial load |
IV : Intravenous; IP : Intraperitoneal; BID : Twice a day; SID : Once a day
-
Induction of Sepsis: Mice are infected with a lethal dose of a pathogenic bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) via intraperitoneal or intravenous injection.
-
Treatment: At a specified time post-infection, mice are treated with the test compound, a vehicle control, or a standard antibiotic.
-
Monitoring: The survival of the mice is monitored over a period of several days.
-
Endpoint Analysis: Kaplan-Meier survival curves are generated to compare the efficacy of the different treatment groups.
Projected In Vivo Anticancer Efficacy
For a derivative with potent in vitro cytotoxicity against cancer cells, a tumor xenograft model is commonly employed.[11]
Table 4: Hypothetical In Vivo Anticancer Efficacy of a Lead CFPH Derivative
| Animal Model | Cancer Cell Line | Treatment Regimen | Efficacy Endpoint | Expected Outcome |
| Nude Mouse Xenograft | MCF-7 (Breast Cancer) | 15 mg/kg, PO, daily for 21 days | Tumor Volume Reduction | Significant inhibition of tumor growth |
| SCID Mouse Xenograft | HCT-116 (Colon Cancer) | 25 mg/kg, IP, every other day for 14 days | Increased Survival | Prolonged survival of treated mice |
PO : Per os (by mouth); IP : Intraperitoneal
-
Tumor Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment groups and administered the test compound, a vehicle control, or a standard chemotherapeutic agent.
-
Tumor Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.
The In Vitro-In Vivo Correlation: A Critical Analysis
A successful drug candidate is one that demonstrates a favorable correlation between its in vitro activity and its in vivo efficacy. The following diagram illustrates the key factors influencing this relationship.
Caption: Factors influencing the in vitro to in vivo translation.
For the this compound derivatives, the halogen substitutions are likely to play a significant role in their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. For instance, the fluorine atom may block metabolic sites, potentially increasing the compound's half-life in vivo. Conversely, the chloro group might enhance membrane permeability, improving absorption.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. Based on the activities of structurally related compounds, derivatives from this series are predicted to exhibit potent in vitro activity. However, the ultimate therapeutic potential of these compounds can only be ascertained through rigorous in vivo evaluation.
Future research should focus on the synthesis and screening of a focused library of these derivatives to establish concrete SAR. Promising candidates should then be advanced to relevant animal models to assess their efficacy, pharmacokinetic profiles, and safety. A thorough understanding of the in vitro-in vivo correlation will be paramount in guiding the optimization of these compounds towards clinical development. The systematic approach outlined in this guide provides a robust framework for navigating the challenging but rewarding path of drug discovery.
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A Researcher's Guide to Investigating the Cross-Reactivity of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide
Introduction: Rationale for a Cross-Reactivity Deep Dive
In the landscape of drug discovery and development, the initial identification of a biologically active molecule is merely the prologue. The narrative of a compound's journey towards therapeutic relevance is profoundly shaped by its specificity. It is in this context that we undertake a comprehensive examination of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide, a compound whose structural motifs hint at a spectrum of potential biological interactions. While direct experimental data on this specific molecule remains nascent, its core structures—a phenoxy ring, a hydrazide linker, and halogen substitutions—are prevalent in a multitude of pharmacologically active agents. This guide is crafted for researchers, scientists, and drug development professionals to provide a robust framework for systematically investigating the cross-reactivity of this, and structurally similar, compounds. We will eschew a rigid, templated approach in favor of a logical, causality-driven exploration of how to unveil a molecule's interaction profile. Our methodology is grounded in the principles of scientific integrity, ensuring that each proposed step contributes to a self-validating and comprehensive dataset.
Deconstructing the Molecule: Predicting Biological Targets from Structural Clues
The chemical architecture of this compound provides the initial breadcrumbs for our investigative trail. The molecule can be dissected into key pharmacophoric elements, each suggesting potential protein targets based on established structure-activity relationships.
-
The Hydrazide Moiety (-CONHNH2): This functional group is a cornerstone of numerous bioactive compounds. Hydrazone derivatives are recognized for a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1] Notably, the hydrazide scaffold is present in monoamine oxidase (MAO) inhibitors like nialamide, suggesting that this compound may interact with this class of enzymes.[2] Furthermore, some evidence points to the hydrazone moiety as a pharmacophore for the inhibition of cyclooxygenase (COX) enzymes.[3]
-
The Phenoxy Group: The presence of a phenoxy ring increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic binding pockets within proteins.[4] Phenoxy derivatives are utilized across the pharmaceutical and agrochemical industries.[4] Specifically, phenoxyacetohydrazide derivatives have been explored as inhibitors of β-glucuronidase.[3]
-
The Chloro- and Fluoro- Substitutions: Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The introduction of chlorine and fluorine atoms can alter metabolic stability, binding affinity, and target selectivity. For instance, compounds bearing a chloro-fluorophenoxy moiety have been investigated as potent, state-dependent sodium channel blockers.[5]
Based on this structural analysis, we can hypothesize a primary target profile and a set of potential off-targets for cross-reactivity screening.
Hypothesized Primary and Off-Target Classes:
-
Primary Target(s) (Hypothetical): Given the prevalence of anti-inflammatory and analgesic properties in related compounds, Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are a logical starting point for primary target investigation.
-
Potential Off-Targets:
-
Monoamine Oxidases (MAO-A and MAO-B)
-
β-Glucuronidase
-
Voltage-gated Sodium Channels
-
Other related hydrolases and oxidoreductases
-
A Phased Approach to Cross-Reactivity Profiling
A systematic investigation into the cross-reactivity of a novel compound should be a tiered process, beginning with broad, predictive methods and progressively narrowing down to specific, functional assays. This approach conserves resources and builds a logical, evidence-based case for the compound's selectivity.
Caption: A phased workflow for cross-reactivity assessment.
Phase 1: In Silico Target Prediction
Before embarking on wet-lab experiments, computational methods can provide a valuable, cost-effective screen for potential binding partners. Inverse virtual screening, where a compound is docked against a library of protein structures, can identify putative targets.[6]
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).
-
Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), filtered for human proteins with known binding sites.
-
Inverse Docking: Employ a validated docking program (e.g., AutoDock, Glide, or GOLD) to systematically dock the compound into the binding sites of the selected protein targets.
-
Scoring and Ranking: Score the docking poses based on the predicted binding affinity (e.g., kcal/mol). Rank the potential targets according to their docking scores.
-
Data Analysis and Target Prioritization: Analyze the top-ranked targets. Prioritize those that are structurally or functionally related to the hypothesized target classes (COX, MAO, etc.) for further experimental validation.
Phase 2: In Vitro Cross-Reactivity Screening
The prioritized targets from the in silico screen, along with our initially hypothesized targets, should be subjected to in vitro binding or enzymatic assays. This phase aims to confirm direct interactions and quantify the potency of the compound against each target.
A. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2.
-
Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit is a standard choice. These assays typically measure the peroxidase activity of the COX enzymes.
-
Protocol:
-
Prepare a dilution series of the test compound and known selective (e.g., SC-560 for COX-1, Celecoxib for COX-2) and non-selective (e.g., Indomethacin) inhibitors.
-
In a 96-well plate, add the appropriate buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.
-
Add the test compound or control inhibitors to the respective wells and incubate.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
After a defined incubation period, add a chromogenic or fluorogenic substrate for the peroxidase reaction.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
B. Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To assess the inhibitory potential against MAO-A and MAO-B.
-
Methodology: A common method involves a chemiluminescent assay that measures the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.
-
Protocol:
-
Prepare a dilution series of the test compound and known selective (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) and non-selective (e.g., Tranylcypromine) inhibitors.
-
In a white, opaque 96-well plate, add recombinant human MAO-A or MAO-B enzyme.
-
Add the test compound or control inhibitors and incubate.
-
Add the MAO substrate (e.g., p-tyramine) and incubate.
-
Add a horseradish peroxidase/luminol solution to detect hydrogen peroxide.
-
Measure the luminescence.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
C. β-Glucuronidase Inhibition Assay
-
Objective: To determine if the compound inhibits β-glucuronidase activity.
-
Methodology: A colorimetric assay using a substrate like p-nitrophenyl-β-D-glucuronide is straightforward.
-
Protocol:
-
Prepare a dilution series of the test compound and a known inhibitor (e.g., D-saccharic acid 1,4-lactone).
-
In a 96-well plate, add β-glucuronidase enzyme solution.
-
Add the test compound or control inhibitor and incubate.
-
Add the p-nitrophenyl-β-D-glucuronide substrate and incubate.
-
Stop the reaction with a basic solution (e.g., NaOH).
-
Measure the absorbance of the released p-nitrophenol at approximately 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
D. Voltage-Gated Sodium Channel Binding Assay
-
Objective: To screen for interaction with sodium channels.
-
Methodology: A radioligand binding assay using a known sodium channel ligand (e.g., [³H]-batrachotoxin) and membrane preparations from tissues expressing the target channel subtype is a standard approach.
-
Protocol:
-
Prepare a dilution series of the test compound and a known sodium channel blocker (e.g., Tetrodotoxin or Lidocaine).
-
In a multi-tube plate, incubate the membrane preparation with the radioligand in the presence or absence of the test compound or control.
-
After incubation, rapidly filter the samples through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of specific binding inhibition and determine the Ki or IC50 value.
-
Data Presentation and Comparative Analysis
The quantitative data from the in vitro assays should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the compound's potency and selectivity.
Table 1: Hypothetical Cross-Reactivity Profile of this compound and Comparator Compounds
| Target | This compound (IC50/Ki, µM) | Comparator 1 (e.g., Celecoxib) (IC50/Ki, µM) | Comparator 2 (e.g., Indomethacin) (IC50/Ki, µM) | Comparator 3 (e.g., Clorgyline) (IC50/Ki, µM) |
| COX-1 | [Experimental Value] | >100 | 0.01 | N/A |
| COX-2 | [Experimental Value] | 0.04 | 0.03 | N/A |
| MAO-A | [Experimental Value] | N/A | N/A | 0.008 |
| MAO-B | [Experimental Value] | N/A | N/A | >100 |
| β-Glucuronidase | [Experimental Value] | N/A | N/A | N/A |
| Sodium Channel (Nav1.x) | [Experimental Value] | N/A | N/A | N/A |
N/A: Not Applicable or Not Tested
A selectivity index can be calculated to quantify the preference for one target over another (e.g., Selectivity Index for COX-2 = IC50(COX-1) / IC50(COX-2)).
Phase 3: Functional and Cellular Assays
Biochemical and binding assays confirm molecular interactions but do not fully predict the biological outcome in a cellular context. Therefore, hits from Phase 2 should be advanced to cell-based functional assays.
Caption: Linking molecular binding to cellular function.
Example Cellular Assay: Prostaglandin E2 (PGE2) Production in Macrophages
-
Objective: To confirm COX-2 inhibition in a relevant cell model.
-
Methodology: Use a cell line such as RAW 264.7 macrophages, stimulate inflammation with lipopolysaccharide (LPS), and measure the production of PGE2 by ELISA.
-
Protocol:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and activity.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Determine the IC50 for the inhibition of PGE2 production.
-
Conclusion: Synthesizing a Coherent Selectivity Narrative
A thorough cross-reactivity investigation, as outlined in this guide, is fundamental to understanding the therapeutic potential and potential liabilities of a new chemical entity like this compound. By systematically progressing from in silico prediction to in vitro screening and cellular validation, researchers can build a comprehensive selectivity profile. This data is not only crucial for lead optimization and preclinical safety assessment but also for elucidating the compound's mechanism of action. The comparison of its activity against a panel of targets with that of well-characterized selective and non-selective drugs provides the necessary context to judge its novelty and potential advantages. This structured, evidence-based approach ensures that the scientific narrative of the compound is both robust and compelling.
References
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Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. (n.d.). MDPI. [Link]
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2021). PubMed Central. [Link]
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Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2024). SpringerLink. [Link]
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Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. (2006). PubMed. [Link]
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Biological Activities of Hydrazone Derivatives. (2005). PubMed Central. [Link]
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Discovery, Optimization, and Biological Evaluation of Novel Pyrazol-5-yl-phenoxybenzamide Derivatives as Potent Succinate Dehydrogenase Inhibitors. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Reproducible Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with high reproducibility is paramount.[1][2] This guide provides an in-depth technical comparison of synthetic routes for 2-(2-Chloro-4-fluorophenoxy)propanohydrazide, a key intermediate in the development of various bioactive compounds. We will delve into the nuances of the prevalent multi-step synthesis, analyze its reproducibility, and compare it with a potential one-pot alternative, supported by established chemical principles and data from analogous reactions.
The Importance of Reproducible Synthesis
Reproducibility in chemical synthesis is the cornerstone of reliable scientific research and industrial production. For a compound like this compound, which serves as a building block for more complex molecules, ensuring a consistent yield, purity, and impurity profile is critical. Inconsistent synthesis can lead to misleading biological data, delays in development timelines, and increased production costs. This guide aims to provide a framework for achieving high reproducibility in the synthesis of the title compound.
Method 1: The Standard Three-Step Synthesis
The most common and well-documented approach to synthesizing this compound involves a three-step process. This method offers distinct points for purification and characterization of intermediates, which can contribute to a highly reproducible overall process.
Step 1: Williamson Ether Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid
The synthesis commences with the formation of the phenoxypropanoic acid backbone via a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the reaction of 2-chloro-4-fluorophenol with a propanoate derivative.[3][4]
Causality of Experimental Choices:
-
Base: A strong base, such as sodium hydroxide or potassium hydroxide, is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
-
Alkylating Agent: 2-Bromopropanoic acid or its ester is typically used as the electrophile. The choice of leaving group (bromide being better than chloride) and the steric hindrance around the electrophilic carbon are key factors influencing the reaction rate.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is often employed to dissolve the reactants and facilitate the SN2 reaction mechanism.[4]
Experimental Protocol: Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid
-
To a solution of 2-chloro-4-fluorophenol (1 eq.) in a suitable solvent such as DMF, add sodium hydroxide (1.1 eq.) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add methyl 2-bromopropanoate (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with HCl to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to afford 2-(2-Chloro-4-fluorophenoxy)propanoic acid.
Step 2: Esterification of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid
The resulting carboxylic acid is then converted to its methyl ester. This step is essential to activate the carbonyl group for the subsequent reaction with hydrazine. Fischer esterification is a common and cost-effective method.[5][6][7][8][9]
Causality of Experimental Choices:
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Alcohol: Methanol is used in large excess to drive the equilibrium towards the formation of the methyl ester.
-
Water Removal: The removal of water, a byproduct of the reaction, is crucial to achieve high conversion. This can be accomplished by azeotropic distillation with a suitable solvent like toluene.
Experimental Protocol: Synthesis of Methyl 2-(2-Chloro-4-fluorophenoxy)propanoate
-
Suspend 2-(2-Chloro-4-fluorophenoxy)propanoic acid (1 eq.) in methanol (10 eq.).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 3: Hydrazinolysis of the Methyl Ester
The final step is the conversion of the methyl ester to the desired hydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is generally efficient and high-yielding.
Causality of Experimental Choices:
-
Hydrazine Hydrate: A slight excess of hydrazine hydrate is typically used to ensure complete conversion of the ester.
-
Solvent: Ethanol or methanol are common solvents as they are good solvents for both the ester and hydrazine hydrate, and the resulting hydrazide often precipitates out of the solution upon cooling.
-
Temperature: The reaction is usually carried out at reflux temperature to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of this compound
-
Dissolve methyl 2-(2-chloro-4-fluorophenoxy)propanoate (1 eq.) in ethanol (10 volumes).
-
Add hydrazine hydrate (1.5 eq.) dropwise at room temperature.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
Diagram of the Three-Step Synthesis Workflow
Caption: A proposed one-pot synthesis of this compound.
Performance Comparison and Reproducibility Analysis
The choice between a multi-step and a one-pot synthesis often involves a trade-off between control and efficiency. Below is a comparative analysis based on typical outcomes for analogous reactions found in the literature.
| Parameter | Method 1: Three-Step Synthesis | Method 2: One-Pot Synthesis (Projected) | Justification & Causality |
| Overall Yield | 70-85% | 65-80% | The three-step synthesis allows for purification of intermediates, potentially leading to a higher overall yield of the final pure product. One-pot reactions can sometimes suffer from competing side reactions, slightly lowering the yield. |
| Purity | High (>98%) | Moderate to High (95-98%) | Intermediate purifications in the three-step method are highly effective at removing impurities. The one-pot method relies on a final purification step which may be less effective at removing all byproducts. |
| Reproducibility | High | Moderate | The well-defined steps and purification points of the three-step synthesis contribute to higher run-to-run consistency. The one-pot synthesis can be more sensitive to reaction conditions and the purity of starting materials. |
| Process Time | Longer (2-3 days) | Shorter (1 day) | Eliminating intermediate workups and purifications significantly reduces the overall process time in the one-pot approach. |
| Cost-Effectiveness | Moderate | High | The one-pot synthesis reduces solvent usage, energy consumption, and labor, making it a more cost-effective option for large-scale production. |
| Safety & Environmental Impact | Moderate | Potentially Lower | The one-pot method can reduce the overall volume of solvents and waste generated. However, the use of coupling agents like CDI requires careful handling. |
Conclusion and Recommendations
For laboratory-scale synthesis where high purity and reproducibility are the primary concerns, the three-step synthesis is the recommended method. The ability to isolate and characterize intermediates provides greater control over the final product's quality.
For industrial-scale production, the one-pot synthesis , once optimized, presents a more attractive option due to its potential for lower costs, reduced cycle times, and a smaller environmental footprint. However, significant process development would be required to ensure consistent purity and yield, and to establish robust quality control measures.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or manufacturing campaign, balancing the need for purity and reproducibility against considerations of time, cost, and scale.
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A Senior Application Scientist's Guide to Phenoxy Herbicide Candidates: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the landscape of weed management is in constant evolution. This guide provides an in-depth, head-to-head comparison of key phenoxy herbicide candidates, moving beyond mere product descriptions to elucidate the scientific principles and experimental data that underpin their efficacy and selectivity. As a senior application scientist, my focus is to equip you with the technical insights and methodologies necessary to make informed decisions in your research and development endeavors.
The Synthetic Auxin Mechanism: A Tale of Two Signals
Phenoxy herbicides are classified as synthetic auxins, a group of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA). In susceptible broadleaf plants, these synthetic mimics overwhelm the natural auxin signaling pathways, leading to a cascade of unregulated cell division and elongation, epinastic growth, and ultimately, plant death. The key to their herbicidal action lies in their ability to bind to and persistently activate auxin co-receptor complexes, primarily involving F-box proteins like TIR1 (Transport Inhibitor Response 1). This leads to the continuous degradation of Aux/IAA transcriptional repressors, unlocking the expression of auxin-responsive genes at lethal levels.
Figure 1: A simplified model of natural auxin signaling versus the disruptive action of phenoxy herbicides.
The Candidates: A Comparative Overview
This guide focuses on four prominent phenoxy-type herbicides: 2,4-D, MCPA, Dicamba, and Fluroxypyr. While all share a similar mode of action, their chemical structures, target weed spectrum, and crop selectivity profiles exhibit critical differences.
| Herbicide | Chemical Family | Key Target Weeds | Primary Crop Applications |
| 2,4-D | Phenoxy-carboxylic acid | Chenopodium album (Common Lambsquarters), Amaranthus retroflexus (Redroot Pigweed), and other annual broadleaf weeds.[1] | Cereals (Wheat, Barley), Corn, Sorghum, Turf.[2] |
| MCPA | Phenoxy-carboxylic acid | Similar to 2,4-D, often with improved efficacy on certain species and better crop safety in specific scenarios.[3][4] | Cereals (Wheat, Barley, Oats), Rice, Flax, Peas.[2] |
| Dicamba | Benzoic acid | Perennial broadleaf weeds like Cirsium arvense (Canada Thistle), and other difficult-to-control species.[5] | Corn, Sorghum, Dicamba-tolerant Soybeans and Cotton.[6] |
| Fluroxypyr | Pyridine-carboxylic acid | Viny and difficult-to-control broadleaf weeds such as Galium aparine (Cleavers).[7][8][9] | Cereals (Wheat, Barley), Corn, Pastures.[7][10] |
Table 1: General characteristics of the four phenoxy herbicide candidates.
Quantifying Efficacy: The Importance of Dose-Response Studies
To objectively compare herbicide performance, dose-response assays are indispensable. These controlled environment studies allow for the determination of the herbicide rate required to achieve a specific level of weed control, typically expressed as the GR50 (the dose causing a 50% reduction in plant growth) or LD50 (the dose causing 50% mortality).
Experimental Protocol: Greenhouse Dose-Response Assay
-
Plant Propagation: Grow target weed species from seed in a standardized greenhouse potting medium. Ensure uniform seedling size (e.g., 2-4 true leaves) at the time of application.
-
Herbicide Preparation: Prepare a stock solution of each herbicide and create a series of dilutions to establish a dose-response curve. A typical range might span from 1/16th to 4 times the recommended field rate.
-
Herbicide Application: Utilize a calibrated laboratory spray chamber to apply the herbicide solutions evenly to the plant foliage. This ensures reproducibility and uniform coverage.
-
Experimental Design: Employ a completely randomized design with a sufficient number of replicates (typically 4-6) for each herbicide dose and an untreated control.
-
Data Collection: At a set time point after treatment (e.g., 21 days), harvest the above-ground biomass of each plant and record the fresh or dry weight.
-
Statistical Analysis: Use a non-linear regression model (e.g., a four-parameter log-logistic model) to analyze the biomass data and calculate the GR50 value for each herbicide-weed combination.
Figure 2: A generalized workflow for conducting a greenhouse dose-response assay for herbicide efficacy.
Comparative Efficacy Data (Illustrative GR50 Values)
The following table presents illustrative GR50 values gleaned from various studies to demonstrate the type of comparative data generated from dose-response assays. It is crucial to note that these values can vary based on environmental conditions, weed biotype, and experimental protocols.
| Herbicide | Amaranthus spp. (Pigweeds) GR50 (g ai/ha) | Chenopodium album (Lambsquarters) GR50 (g ai/ha) | Galium aparine (Cleavers) GR50 (g ai/ha) |
| 2,4-D | ~194 (susceptible Palmer amaranth)[11] | Effective control generally observed[1] | Moderate control |
| MCPA | Generally effective, though resistance is documented[12] | Effective control generally observed | Moderate control |
| Dicamba | Resistance confirmed in some populations | Effective control generally observed | Good control |
| Fluroxypyr | Moderate control | Moderate control | ~2-25 (susceptible kochia, for comparison)[13] |
Table 2: Illustrative GR50 values for susceptible weed populations. Note: Direct comparative studies across all four herbicides on these specific weeds are limited; values are indicative of general efficacy.
Crop Safety and the Molecular Basis of Selectivity
The utility of a herbicide is intrinsically linked to its selectivity – its ability to control target weeds without causing significant injury to the crop. This selectivity is primarily governed by the crop's ability to metabolize the herbicide into non-toxic compounds.
Mechanisms of Metabolic Detoxification
Tolerant crops, particularly monocots like wheat and corn, possess robust enzymatic systems that can rapidly detoxify phenoxy herbicides. The primary mechanism involves a two-phase detoxification pathway:
-
Phase I: Functionalization: Cytochrome P450 monooxygenases (P450s) play a pivotal role in this initial step.[14][15][16] These enzymes introduce a hydroxyl group onto the herbicide molecule, typically on the aromatic ring. This hydroxylation reaction renders the herbicide less phytotoxic and primes it for further metabolism. For example, in tolerant corn, the Nsf1 gene, which encodes a cytochrome P450, is crucial for dicamba detoxification.[15][17]
-
Phase II: Conjugation: The hydroxylated herbicide is then conjugated with sugars (glycosylation) or other endogenous molecules. This process, often mediated by glycosyltransferases, further increases the water solubility of the compound and facilitates its sequestration into the vacuole or cell wall, effectively removing it from sites of metabolic activity.[14]
Figure 3: A conceptual diagram illustrating the differential metabolic fates of phenoxy herbicides in susceptible weeds versus tolerant crops.
Comparative Crop Safety
-
2,4-D and Dicamba: While effective, these herbicides can cause injury to sensitive crops, especially if applied at incorrect growth stages or under unfavorable environmental conditions.[4][18][19] In corn, the use of safeners in some dicamba formulations can enhance crop safety.[6]
-
MCPA: Generally considered to have a wider margin of crop safety in cereals compared to 2,4-D, particularly in wheat.[4][20]
-
Fluroxypyr: Exhibits excellent selectivity in cereals and corn, making it a valuable tool for controlling specific broadleaf weeds with minimal risk of crop injury.[7][10]
Field Trials: Validating Performance in a Real-World Context
While greenhouse studies provide valuable comparative data, field trials are essential to evaluate herbicide performance under the variable conditions of a commercial agricultural setting.
Experimental Protocol: Field Efficacy and Crop Safety Trial
-
Site Selection: Choose a field with a natural and uniform infestation of the target weed species.
-
Experimental Design: A randomized complete block design (RCBD) with 3-4 replications is standard. This design helps to account for field variability.
-
Plot Establishment: Establish plots of a size that can be managed with standard application equipment (e.g., 3 x 10 meters).
-
Treatments: Include the different herbicide candidates at their proposed field application rates, an untreated control, and a weed-free control (maintained by hand weeding).
-
Application: Apply the herbicides using a calibrated sprayer at the appropriate crop and weed growth stage. Record all environmental conditions at the time of application.
-
Data Collection:
-
Weed Control: Visually assess weed control at multiple time points after application (e.g., 14, 28, and 56 days) using a 0-100% scale.
-
Crop Injury: Visually assess crop phytotoxicity (e.g., stunting, discoloration, malformation) at the same time points.
-
Yield: At crop maturity, harvest the grain from the center of each plot to determine the impact of the treatments on crop yield.
-
-
Data Analysis: Use Analysis of Variance (ANOVA) to determine if there are significant differences between treatments and a means separation test (e.g., Tukey's HSD) to compare individual treatments.
Concluding Remarks for the Research Professional
The selection of a phenoxy herbicide candidate for a particular application is a multi-faceted decision that requires a deep understanding of its efficacy spectrum, crop safety profile, and the molecular mechanisms that underpin its selectivity. While 2,4-D and MCPA remain foundational tools, the unique attributes of dicamba and fluroxypyr offer solutions for challenging weed control scenarios. For the research and development professional, a rigorous experimental approach, from greenhouse dose-response assays to comprehensive field trials, is paramount in elucidating the true performance characteristics of any new herbicide candidate. As weed resistance to various herbicide modes of action continues to evolve, a thorough understanding of the metabolic pathways involved in both tolerance and resistance will be critical in developing the next generation of effective and sustainable weed management technologies.
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Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 2-(2-Chloro-4-fluorophenoxy)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, novel molecules are the currency of innovation. Among these is 2-(2-Chloro-4-fluorophenoxy)propanohydrazide, a compound with potential applications stemming from its unique chemical structure. As with any new chemical entity, a thorough understanding of its safe handling is not just a regulatory requirement, but a cornerstone of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation, ensuring a culture of safety in your laboratory.
Immediate Safety Profile: Understanding the Risks
| Property | Value | Source |
| Molecular Formula | C9H10ClFN2O2 | Echemi[5] |
| Molecular Weight | 232.64 g/mol | Echemi[5] |
| Boiling Point | 423.9°C at 760 mmHg | Echemi[5] |
| Flash Point | 210.2°C | Echemi[5] |
| Density | 1.347 g/cm³ | Echemi[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is based on minimizing all potential routes of exposure.
Hand Protection: A Critical Choice
The choice of gloves is paramount due to the risk of dermal absorption. Given the compound's halogenated aromatic structure and the reactivity of the hydrazide group, standard nitrile gloves may not offer sufficient protection.[6][7]
-
Recommended: Butyl rubber or Viton® gloves are recommended for handling halogenated hydrocarbons and reactive chemicals.[8][9] Neoprene gloves can also be a suitable alternative, offering good resistance to a range of chemicals.[10]
-
Not Recommended: Thin, disposable nitrile gloves should be avoided for anything other than very brief, incidental contact. If nitrile gloves are used, double-gloving is recommended, with immediate removal and disposal of the outer glove upon any sign of contamination.
The Rationale: Halogenated solvents can readily penetrate many common glove materials. The hydrazide functional group is reactive and can potentially degrade glove integrity. Butyl and Viton® rubbers offer superior resistance to a broader range of chemicals, providing a more robust barrier.
Eye and Face Protection: Shielding from Splashes and Vapors
-
Chemical Safety Goggles: These are mandatory to protect against splashes.
-
Face Shield: A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Protection: Minimizing Skin Contact
-
Laboratory Coat: A flame-resistant lab coat is essential.
-
Chemical-Resistant Apron: When handling significant quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.
Respiratory Protection: Guarding Against Inhalation
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Step 1: Preparation is Key
-
Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE: Put on all required PPE before entering the designated work area.
Step 2: Handling with Precision
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Perform the Reaction: Conduct the experiment in a closed or contained system whenever possible to prevent the release of any vapors or aerosols.
Step 3: Decontamination and Cleanup
-
Decontaminate Equipment: All glassware and equipment should be decontaminated. A triple rinse with an appropriate solvent is a good practice.
-
Clean the Work Area: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step. As a halogenated organic compound and a hydrazide derivative, this chemical requires special disposal procedures.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, weighing boats, and solvent rinses, must be collected in a dedicated, clearly labeled hazardous waste container. This waste should be segregated as "halogenated organic waste".[11]
-
Licensed Disposal: Disposal must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[12]
-
Spill Management: In the case of a spill, evacuate the area and alert your institution's environmental health and safety office. Do not attempt to clean up a significant spill without proper training and equipment. For small spills within a fume hood, absorbent pads can be used, and the contaminated materials placed in the hazardous waste container. For hydrazines, a dilute solution of an oxidizing agent like calcium hypochlorite can be used for neutralization of the spill area, but this should only be done by trained personnel.[12]
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical compounds like this compound is fundamental to advancing scientific research. By understanding the potential hazards, implementing robust safety protocols, and meticulously planning each step from handling to disposal, researchers can protect themselves, their colleagues, and the environment. This proactive approach to safety not only ensures compliance but also builds a foundation of trust and excellence in the laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
